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2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide Documentation Hub

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  • Product: 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide
  • CAS: 92105-53-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on CAS 92105-53-8: Molecular Structure, Properties, and Synthetic Applications

Executive Summary In the landscape of modern medicinal chemistry and drug development, specialized building blocks dictate the efficiency of synthesizing complex Active Pharmaceutical Ingredients (APIs). CAS 92105-53-8 ,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, specialized building blocks dictate the efficiency of synthesizing complex Active Pharmaceutical Ingredients (APIs). CAS 92105-53-8 , chemically known as 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide , serves as a highly versatile electrophilic intermediate. This whitepaper provides an in-depth analysis of its molecular structure, physicochemical properties, and molecular weight, alongside field-proven experimental protocols for its synthesis and downstream application. Designed for research scientists, this guide emphasizes the mechanistic causality behind handling this compound and provides self-validating workflows to ensure high-fidelity results in the laboratory.

Molecular Structure and Physicochemical Properties

The utility of CAS 92105-53-8 stems directly from its tripartite molecular architecture, which balances lipophilicity with targeted reactivity:

  • The Electrophilic Warhead (Chloroacetamide): The α -chloroamide moiety is a classical electrophile. The adjacent carbonyl group withdraws electron density via both induction and resonance, significantly lowering the activation energy required for nucleophilic attack at the α -carbon.

  • The Flexible Linker (Ethylamine): A two-carbon spacer provides conformational flexibility, allowing the molecule to adopt optimal geometries when binding to biological targets (e.g., GPCRs) or when navigating steric bulk during synthesis.

  • The Lipophilic Tail (4-Isopropoxyphenyl): The isopropoxy ether acts as an electron-donating group to the phenyl ring while imparting significant lipophilicity. This structural motif is frequently utilized in the design of β -adrenergic receptor ligands to enhance membrane permeability and hydrophobic pocket binding.

Quantitative Data Summary

To facilitate rapid analytical reference, the core physicochemical properties and molecular weight data of CAS 92105-53-8 are summarized below [1].

PropertyValue
CAS Registry Number 92105-53-8
IUPAC Name 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide
Molecular Formula C₁₃H₁₈ClNO₂
Molecular Weight 255.74 g/mol
Monoisotopic Mass 255.1026 g/mol
Topological Polar Surface Area (tPSA) 38.3 Ų
Hydrogen Bond Donors 1 (Amide NH)
Hydrogen Bond Acceptors 2 (Carbonyl O, Ether O)
Rotatable Bonds 6
Calculated LogP (cLogP) ~2.8 (Optimal for cellular permeability)

Mechanistic Insights: Reactivity and Logic

The primary application of CAS 92105-53-8 is its use as an alkylating agent in S_N2 (Bimolecular Nucleophilic Substitution) reactions.

Causality in Halogen Selection: Why utilize a chloroacetamide rather than a bromo or iodo derivative? While iodine and bromine are superior leaving groups, they render the α -halo carbonyl excessively reactive, leading to instability during prolonged storage, sensitivity to light, and a higher propensity for unwanted side reactions (such as bis-alkylation). The chloride leaving group strikes an optimal balance—it provides long-term shelf stability while remaining sufficiently reactive toward strong nucleophiles (like secondary amines or thiolates) under mild thermal or basic conditions [2].

Synthetic pathway and downstream reactivity logic for CAS 92105-53-8.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to subsequent steps.

Protocol A: Synthesis of CAS 92105-53-8 (Amidation)

This procedure couples 2-(4-isopropoxyphenyl)ethanamine with chloroacetyl chloride[3].

  • Preparation: Dissolve 1.0 equivalent of 2-(4-isopropoxyphenyl)ethanamine in anhydrous Dichloromethane (DCM) (0.2 M concentration).

    • Causality: DCM is selected for its aprotic nature and excellent solubilizing properties.

  • Base Addition: Add 1.2 equivalents of Triethylamine (Et₃N) to the solution.

    • Causality: Et₃N acts as a non-nucleophilic acid scavenger to neutralize the HCl generated, preventing protonation of the starting amine which would halt the reaction.

  • Electrophile Addition: Cool the reaction flask to 0°C using an ice bath. Dropwise, add 1.1 equivalents of chloroacetyl chloride over 15 minutes.

    • Causality: The reaction is highly exothermic. Maintaining 0°C suppresses the formation of di-acylated side products and prevents the thermal degradation of the electrophile.

  • Reaction & Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Validate reaction completion via TLC (Hexanes:EtOAc 7:3), visualizing with UV and Ninhydrin stain (the primary amine spot should disappear).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography to yield CAS 92105-53-8 as a white solid.

Protocol B: Downstream Alkylation (S_N2 Displacement)

Using CAS 92105-53-8 to alkylate a secondary amine.

  • Setup: Dissolve 1.0 equivalent of the target secondary amine and 1.1 equivalents of CAS 92105-53-8 in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that accelerates S_N2 reactions by poorly solvating the nucleophile, thereby increasing its effective reactivity.

  • Base Addition: Add 2.0 equivalents of finely powdered Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ is a heterogeneous base that neutralizes evolving HCl. Unlike organic bases, it minimizes competing side reactions such as quaternary ammonium salt formation with the alkylating agent.

  • Heating: Stir the suspension at 60°C for 4–6 hours. Monitor via LC-MS until the mass of CAS 92105-53-8 is fully consumed.

Step-by-step experimental workflow for the synthesis and validation of CAS 92105-53-8.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required. The following spectral features are diagnostic for high-purity CAS 92105-53-8:

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 6.80 – 7.15 (m, 4H): Aromatic protons exhibiting a classic AA'BB' splitting pattern.

    • δ 6.55 (br s, 1H): Amide NH proton.

    • δ 4.52 (hept, J = 6.0 Hz, 1H): The methine proton of the isopropoxy group.

    • δ 4.02 (s, 2H): The isolated methylene protons of the chloroacetyl group ( α to the carbonyl and chlorine).

    • δ 3.50 (q, J = 6.8 Hz, 2H): Methylene protons adjacent to the amide nitrogen.

    • δ 2.78 (t, J = 6.8 Hz, 2H): Benzylic methylene protons.

    • δ 1.33 (d, J = 6.0 Hz, 6H): The six equivalent methyl protons of the isopropoxy group.

  • LC-MS (ESI+): Expected [M+H]⁺ at m/z 256.1. A characteristic M+2 isotope peak at m/z 258.1 will be present in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Safety, Handling, and Storage

As an α -haloacetamide, CAS 92105-53-8 is a potential skin sensitizer and a mild alkylating agent.

  • Handling: All manipulations must be performed within a certified chemical fume hood. Nitrile gloves and safety goggles are mandatory to prevent dermal exposure.

  • Storage: Store in a tightly sealed, light-resistant container at 2–8°C (refrigerated). Exposure to ambient moisture over prolonged periods can lead to slow hydrolysis of the chloroamide to the corresponding hydroxyamide.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Title: Aliphatic Nucleophilic Substitution (Chapter 10) Source: Wiley Online Library URL:[Link]

  • Comprehensive Organic Transformations Title: Synthesis of Amides from Carboxylic Acid Halides Source: Richard C. Larock, Wiley-VCH URL:[Link]

Exploratory

Electrophilic Reactivity of the Chloroacetamide Group in CAS 92105-53-8: A Technical Guide for Covalent Ligand Discovery

Executive Summary & Chemical Architecture In the landscape of targeted covalent inhibitors (TCIs), the selection of the electrophilic warhead dictates both the pharmacokinetic viability and the proteomic selectivity of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

In the landscape of targeted covalent inhibitors (TCIs), the selection of the electrophilic warhead dictates both the pharmacokinetic viability and the proteomic selectivity of the resulting drug. As an application scientist overseeing covalent library design, I frequently evaluate the reactivity profiles of various electrophiles. This whitepaper dissects the mechanistic and practical applications of CAS 92105-53-8 (2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide), a compound featuring a chloroacetamide warhead linked to a hydrophobic isopropoxyphenyl-ethyl scaffold.

Chloroacetamides are a well-established class of electrophilic warheads widely utilized in fragment-based drug discovery (FBDD) due to their ability to form irreversible covalent bonds with target cysteine residues[1]. The hydrophobic tail of CAS 92105-53-8 makes it an excellent candidate for engaging non-catalytic cysteines buried within lipophilic protein pockets.

Mechanistic Causality: The SN2 Reaction Pathway

To rationally design covalent inhibitors, one must understand the frontier molecular orbital interactions that govern warhead reactivity. The reactivity of chloroacetamides fundamentally differs from that of acrylamides (Michael acceptors).

While acrylamides undergo 1,4-nucleophilic addition where electron density from the thiolate is donated into the antibonding π-orbital (LUMO), chloroacetamides react via a bimolecular nucleophilic substitution (SN2) mechanism[2]. In the case of CAS 92105-53-8, the electron density from the deprotonated cysteine thiolate is donated directly into the antibonding orbital (σ*) of the C–Cl bond—which is typically not the LUMO of the molecule[2].

This orbital trajectory requires a specific transition state geometry. The reaction initiates with the nucleophilic attack of the active-site thiolate on the α-carbon, proceeding through a transition state, and terminates with robust C–S bond formation and the expulsion of the chloride leaving group[3]. The result is an irreversible thioether adduct that enables unambiguous detection of target engagement[1].

SN2_Mechanism Thiolate Cysteine Thiolate (Nucleophile) Transition Transition State [S---C---Cl]‡ Thiolate->Transition Nucleophilic Attack (α-carbon) Warhead Chloroacetamide (CAS 92105-53-8) (Electrophile) Warhead->Transition Nucleophilic Attack (α-carbon) Adduct Covalent Thioether Adduct (Irreversible) Transition->Adduct C-S Bond Formation LeavingGroup Chloride Ion (Leaving Group) Transition->LeavingGroup C-Cl Bond Cleavage

Fig 1. SN2 reaction trajectory of chloroacetamides with cysteine thiolates.

Quantitative Profiling of Electrophilic Reactivity

In our laboratory, we do not rely on theoretical reactivity alone; we empirically quantify it. Chloroacetamides generally display higher intrinsic thiol reactivity than typical acrylamides, making them excellent "scout" fragments to discover druggable cysteines at protein-protein interfaces[4][5].

Below is a comparative summary of how the chloroacetamide group in compounds like CAS 92105-53-8 compares to other common warheads.

Table 1: Comparative Electrophilic Reactivity of Covalent Warheads
Warhead ClassPrimary Reaction MechanismIntrinsic Reactivity (GSH)Binding ModePrimary Application in Drug Discovery
Chloroacetamide SN2 Substitution Fast (Minutes to Hours) Irreversible FBDD "Scout" Fragments, Irreversible TCIs
AcrylamideMichael AdditionModerate (Hours to Days)IrreversibleLate-stage Kinase Inhibitors (e.g., Osimertinib)
CyanoacrylamideMichael AdditionVery FastReversibleReversible Covalent Inhibitors
FluoroacetamideSN2 SubstitutionVery Slow (Highly Stable)IrreversibleHighly targeted, pocket-activated TCIs

Experimental Protocol: High-Throughput Thiol-Reactivity (GSH) Assay

To evaluate the intrinsic electrophilicity of CAS 92105-53-8, we utilize a Glutathione (GSH) depletion assay.

  • Causality: By exposing the compound to a vast molar excess of GSH, we force the reaction into pseudo-first-order kinetics. This mathematically isolates the compound's reactivity variable, ensuring the calculated half-life ( t1/2​ ) is an intrinsic property of the warhead, independent of target-specific binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of CAS 92105-53-8 in LC-MS grade DMSO.

  • Buffer Setup: Prepare the assay buffer consisting of 100 mM Potassium Phosphate (pH 7.4) supplemented with 1 mM reduced Glutathione (GSH).

  • Reaction Initiation: Spike the compound stock into the assay buffer to achieve a final concentration of 10 μM (yielding a 100-fold molar excess of GSH). Incubate at 37°C under shaking.

  • Time-Course Quenching: At predefined time points (0, 15, 30, 60, and 120 minutes), extract 50 μL aliquots and immediately quench the reaction by adding 50 μL of ice-cold acetonitrile containing 1 μM of an internal standard (e.g., labetalol).

  • Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated salts. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the disappearance of the parent mass of CAS 92105-53-8.

  • Self-Validation System: The inclusion of the internal standard corrects for any MS ionization suppression. A highly reactive control (e.g., 2-chloro-N-phenylacetamide) and a negative control (an unreactive amide analog) must be run in parallel to validate the dynamic range of the assay.

Proteomic Profiling: Target Engagement via isoTOP-ABPP

Intrinsic reactivity does not guarantee cellular selectivity. Because chloroacetamides are highly reactive under physiological conditions[4], we strategically deploy competitive isoTOP-ABPP (isotopic tandem orthogonal proteolysis-activity-based protein profiling) to map the specific cysteines CAS 92105-53-8 engages within a native proteome[5].

  • Causality: By pre-treating a complex proteome with CAS 92105-53-8, the compound covalently masks its target cysteines. Subsequent labeling with a broad-spectrum, highly reactive alkyne probe (IA-alkyne) will only tag the unreacted cysteines. A quantitative reduction in the MS signal for a specific peptide indicates successful target engagement by our compound.

isoTOP_ABPP Proteome Native Proteome (Cell Lysate) Treatment Treat with CAS 92105-53-8 (Covalent Labeling) Proteome->Treatment Probe IA-Alkyne Probe (Label Unreacted Cysteines) Treatment->Probe Competition Click CuAAC Click Chemistry (Biotin-Azide Tagging) Probe->Click Enrichment Streptavidin Enrichment & On-Bead Trypsin Digestion Click->Enrichment LCMS Quantitative LC-MS/MS (Identify Engaged Sites) Enrichment->LCMS

Fig 2. Competitive isoTOP-ABPP workflow for proteome-wide covalent target profiling.

Experimental Protocol: Competitive isoTOP-ABPP Workflow

Step-by-Step Methodology:

  • Proteome Preparation: Lyse target cells (e.g., Ramos B cells) using a probe sonicator in native PBS buffer to preserve protein tertiary structures and hydrophobic pockets. Clarify by ultracentrifugation and adjust protein concentration to 1 mg/mL.

  • Compound Treatment: Divide the proteome into two aliquots. Treat one with 50 μM CAS 92105-53-8 and the other with a DMSO vehicle control. Incubate for 1 hour at 37°C.

  • Probe Labeling: Add 100 μM of Iodoacetamide-alkyne (IA-alkyne) to both samples and incubate for an additional 1 hour at room temperature to label all remaining free cysteines.

  • CuAAC Click Chemistry: Append a biotin tag by adding a click chemistry master mix (100 μM biotin-azide, 1 mM TCEP, 100 μM TBTA ligand, and 1 mM CuSO4). React for 1 hour.

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet and incubate with streptavidin-agarose beads to enrich biotinylated proteins. Wash the beads extensively with 1% SDS, followed by PBS, and perform on-bead digestion using sequencing-grade Trypsin overnight at 37°C.

  • Isotopic Labeling & LC-MS/MS: Perform reductive dimethylation on the resulting peptides—using light formaldehyde (CH2O) for the DMSO control and heavy formaldehyde (CD2O) for the compound-treated sample. Mix the samples 1:1 and analyze via high-resolution LC-MS/MS.

  • Self-Validation System: The isotopic labeling allows for direct, in-run quantification of peptide ratios (R-values). An R-value > 4 (indicating >75% reduction in IA-alkyne labeling) acts as an internal validation threshold, confirming specific covalent target engagement against the background proteomic noise[5].

Conclusion

The chloroacetamide warhead in CAS 92105-53-8 provides a highly reactive, irreversible mechanism for targeting non-catalytic cysteines via an SN2 pathway. By coupling intrinsic reactivity assays with advanced chemoproteomic profiling like isoTOP-ABPP, researchers can leverage compounds like CAS 92105-53-8 as powerful scout fragments to uncover novel, druggable allosteric sites across the human proteome.

Sources

Foundational

Pharmacokinetic Profiling of 2-Chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide: A Methodological Guide for Covalent Modifiers

Executive Summary As a Senior Application Scientist in DMPK (Drug Metabolism and Pharmacokinetics), I frequently encounter the unique bioanalytical challenges posed by targeted covalent inhibitors (TCIs). The compound 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in DMPK (Drug Metabolism and Pharmacokinetics), I frequently encounter the unique bioanalytical challenges posed by targeted covalent inhibitors (TCIs). The compound 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide (CAS 92105-53-8)[1] represents a classic TCI scaffold. It features an electrophilic α-chloroacetamide warhead designed to engage nucleophilic targets (typically cysteines) and a lipophilic 4-isopropoxyphenyl tail to drive binding affinity.

While chloroacetamides are potent covalent modifiers, they frequently suffer from poor pharmacokinetic (PK) properties, including rapid systemic clearance and off-target reactivity with endogenous thiols like glutathione (GSH)[2]. This whitepaper provides an authoritative, self-validating methodological framework for the PK profiling of this specific compound, addressing the metabolic and analytical hurdles inherent to reactive electrophiles.

Physicochemical & Structural Analysis

Understanding the structural liabilities of the molecule is the foundational step in designing a robust PK protocol. The causality behind our experimental design stems directly from two distinct functional groups:

  • The Chloroacetamide Warhead: This moiety is highly susceptible to nucleophilic substitution (SN2) by sulfhydryl groups. In vivo, this leads to rapid chemical degradation in plasma and high hepatic clearance mediated by Glutathione S-Transferase (GST)[3].

  • The Isopropoxy Ether: This is a well-documented liability for Cytochrome P450 (CYP450)-mediated O-dealkylation, specifically by hepatic CYP3A4 and CYP2C9, which will cleave the isopropyl group to yield a phenol metabolite.

Table 1: In Silico Physicochemical Properties & Metabolic Liabilities

PropertyValue / DescriptionPK Implication
Molecular Weight 255.74 g/mol Highly permeable; falls well within Lipinski's Rule of 5.
LogP (Estimated) ~2.8Favorable lipophilicity for membrane crossing and volume of distribution.
Primary Phase I Metabolism O-dealkylation (CYP450)Hepatic clearance liability; requires microsomal stability testing.
Primary Phase II Metabolism GSH Conjugation (GST)Rapid systemic clearance; mandates specialized GSH trapping assays[3].
In Vitro ADME & Reactivity Profiling

Standard microsomal stability assays often severely underpredict the in vivo clearance of covalent drugs because they lack physiological concentrations of GSH[3]. To accurately model the clearance of our chloroacetamide probe, a high-resolution Glutathione Trapping Assay must be integrated into the workflow.

Protocol 1: High-Resolution Glutathione Trapping Assay

Causality & Self-Validation: We utilize a 1:1 mixture of native GSH and stable-isotope labeled GSX (γ-GluCysGly-13C2 15N). Because the chloroacetamide will react equally with both, the resulting conjugates will appear as a distinct isotopic doublet in the mass spectrometer. This allows us to computationally filter out background noise and definitively identify the thioether adduct without false positives[4].

  • Incubation: Incubate 10 µM of the chloroacetamide compound with human liver microsomes (HLM) (1 mg/mL protein) and a 1:1 mixture of GSH/GSX (5 mM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated phase I metabolism.

  • Quenching: At designated time points (0, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

  • Analysis: Analyze the supernatant via LC-HRMS (Orbitrap) using data-dependent neutral loss scanning. Filter the MS1 data for the specific mass defect and isotopic doublet of the GSH-adduct[4].

G Parent 2-Chloro-N-{2-[4-(propan-2-yloxy) phenyl]ethyl}acetamide (Parent Drug) CYP CYP450 Enzymes (Hepatic Phase I) Parent->CYP Oxidation GST Glutathione S-Transferase (Phase II / Chemical) Parent->GST Conjugation Met1 O-Dealkylated Metabolite (Phenol Derivative) CYP->Met1 -Isopropyl Group Met2 GSH-Conjugate (Thioether Adduct) GST->Met2 +GSH, -HCl

Metabolic and chemical degradation pathways of the chloroacetamide probe.

In Vivo Pharmacokinetic Profiling (Rodent Model)

The most critical failure point in profiling chloroacetamides in vivo is ex vivo instability. If blood samples are not chemically stabilized immediately upon collection, the electrophile will continue to react with plasma proteins and red blood cell thiols in the collection tube. This leads to an artificial overestimation of clearance and an underestimation of half-life.

Protocol 2: IV/PO PK Study with Ex Vivo Stabilization

Causality & Self-Validation: To prevent ex vivo degradation, we pre-spike our collection tubes with N-ethylmaleimide (NEM). NEM is a highly reactive Michael acceptor that rapidly caps all free thiols in the blood, effectively shutting down any further reaction of our chloroacetamide compound post-draw.

  • Dosing Formulation: Administer the compound intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg) to male C57BL/6 mice (n=3 per route). Use a co-solvent formulation (e.g., 5% DMSO / 40% PEG400 / 55% Saline) to ensure complete dissolution.

  • Blood Sampling: Collect serial blood samples (50 µL) via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Critical Stabilization: Immediately dispense the blood into pre-chilled tubes containing K2EDTA and N-ethylmaleimide (NEM) (10 mM final concentration). Gently invert to mix.

  • Plasma Separation: Centrifuge the stabilized blood at 3,000 x g for 10 minutes at 4°C to isolate the plasma.

  • Extraction & LC-MS/MS: Perform liquid-liquid extraction (LLE) using ethyl acetate to recover the free, unbound drug, leaving covalently bound protein adducts in the aqueous/protein layer. Evaporate, reconstitute, and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

G Dosing 1. In Vivo Dosing (IV / PO in Rodents) Sampling 2. Blood Collection (Addition of K2EDTA + N-Ethylmaleimide) Dosing->Sampling Extraction 3. Sample Preparation (Liquid-Liquid Extraction + Internal Standard) Sampling->Extraction Analysis 4. LC-MS/MS Analysis (MRM Mode for Free Parent Drug) Extraction->Analysis PKCalc 5. PK Parameter Calculation (Non-Compartmental Analysis) Analysis->PKCalc

Step-by-step in vivo pharmacokinetic profiling workflow for reactive covalent modifiers.

Data Visualization & Expected Outcomes

Based on the structural homology of this compound to other unoptimized chloroacetamide-based inhibitors (such as the early GPX4 inhibitor RSL3)[2], the expected PK profile will reflect high clearance and low oral bioavailability. This baseline data is crucial for guiding future lead optimization—such as replacing the highly reactive chloroacetamide with a more stable, tunable acrylamide or a masked nitrile-oxide warhead[2].

Table 2: Expected Pharmacokinetic Parameters (Mouse Model)

ParameterExpected RangeInterpretation
Clearance (CL, IV) 60 - 85 mL/min/kgHigh clearance, approaching hepatic blood flow due to rapid GST/CYP metabolism[3].
Volume of Distribution (Vdss) 1.5 - 3.0 L/kgModerate to high tissue distribution, driven by the lipophilic isopropoxy ether tail.
Half-life (t1/2) 0.5 - 1.2 hoursShort half-life typical of highly reactive α-chloroacetamides[2].
Oral Bioavailability (F%) < 15%Poor oral exposure due to extensive first-pass metabolism and gut GSH conjugation.
References
  • Stringer, R., et al. (2024). Predicting the Intravenous Pharmacokinetics of Covalent Drugs in Animals and Humans. Journal of Medicinal Chemistry. Available at:[Link]

  • Wang, Q., et al. (2019). A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss. Journal of Mass Spectrometry. Available at: [Link]

  • Eaton, J. K., et al. (2020). Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles. Nature Chemical Biology. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide

Abstract This technical guide provides a comprehensive framework for the investigation of the receptor binding affinity of the novel compound, 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide. While direct binding...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of the receptor binding affinity of the novel compound, 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide. While direct binding data for this specific molecule is not yet publicly available, its structural analogy to known pharmacologically active agents, particularly the antidepressant agomelatine, suggests a potential interaction with melatonin and serotonin receptors. This document outlines a reasoned, scientifically-grounded approach for researchers and drug development professionals to characterize the binding profile of this compound. We present detailed, field-proven protocols for its synthesis, and for conducting radioligand binding assays against melatonin MT1 and MT2 receptors, and the serotonin 5-HT2C receptor. Furthermore, this guide delves into the downstream signaling pathways of these receptors and provides a rationale for the experimental design, ensuring a self-validating system for data generation and interpretation.

Introduction and Rationale

The compound 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide is a chloroacetamide derivative with a substituted phenylethylamine core. The presence of the chloroacetamide moiety suggests potential as a reactive intermediate for the synthesis of more complex molecules. The N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide portion of the molecule shares significant structural homology with agomelatine, a well-established antidepressant. Agomelatine is a potent agonist of melatonin MT1 and MT2 receptors and an antagonist of the serotonin 5-HT2C receptor.[1][2] This dual action is believed to contribute to its efficacy in treating major depressive disorder by resynchronizing circadian rhythms and increasing dopamine and norepinephrine release in the frontal cortex.

Given these structural similarities, it is hypothesized that 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide may also exhibit affinity for these G protein-coupled receptors (GPCRs). A comprehensive understanding of its receptor binding profile is a critical first step in elucidating its potential pharmacological activity and therapeutic applications. This guide provides the necessary theoretical background and detailed experimental protocols to investigate this hypothesis.

Synthesis of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide

The synthesis of the title compound can be achieved through a straightforward two-step process, beginning with the synthesis of the key intermediate, 2-[4-(propan-2-yloxy)phenyl]ethylamine, followed by its chloroacetylation.

Synthesis of 2-[4-(propan-2-yloxy)phenyl]ethylamine

The synthesis of this precursor can be adapted from standard procedures for the preparation of phenethylamine derivatives. A plausible route involves the reductive amination of 4-(propan-2-yloxy)phenylacetonitrile.

Experimental Protocol:

  • Materials: 4-(propan-2-yloxy)phenylacetonitrile, Raney nickel or Palladium on charcoal (10%), Methanol, Anhydrous ammonia, Hydrogen gas source, High-pressure autoclave.

  • Procedure:

    • In a high-pressure autoclave, combine 4-(propan-2-yloxy)phenylacetonitrile (1 equivalent) and a catalytic amount of Raney nickel or 10% Palladium on charcoal (50% wet) in methanol saturated with anhydrous ammonia.

    • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 50-70 °C).

    • Maintain the reaction under vigorous stirring for 4-8 hours, monitoring the uptake of hydrogen.

    • After the reaction is complete (monitored by TLC or GC-MS), cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-[4-(propan-2-yloxy)phenyl]ethylamine, which can be purified by vacuum distillation or column chromatography.

Chloroacetylation of 2-[4-(propan-2-yloxy)phenyl]ethylamine

This final step involves the N-acylation of the synthesized amine with chloroacetyl chloride.

Experimental Protocol:

  • Materials: 2-[4-(propan-2-yloxy)phenyl]ethylamine, Chloroacetyl chloride, Anhydrous dichloromethane (DCM), Triethylamine (TEA), 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 2-[4-(propan-2-yloxy)phenyl]ethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred amine solution over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Workflow for the Synthesis of the Target Compound

G cluster_0 Step 1: Synthesis of Amine Intermediate cluster_1 Step 2: Chloroacetylation Start1 4-(propan-2-yloxy)phenylacetonitrile Reagents1 H₂, Raney Ni/Pd-C Methanol, NH₃ Reaction1 Reductive Amination Reagents1->Reaction1 Purification1 Filtration & Concentration (Vacuum Distillation) Reaction1->Purification1 Intermediate 2-[4-(propan-2-yloxy)phenyl]ethylamine Purification1->Intermediate Start2 Amine Intermediate Intermediate->Start2 Reagents2 Chloroacetyl Chloride Triethylamine, DCM Reaction2 N-Acylation Reagents2->Reaction2 Workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) Reaction2->Workup Purification2 Drying & Concentration (Recrystallization/Chromatography) Workup->Purification2 FinalProduct 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide Purification2->FinalProduct

Caption: Workflow for the synthesis of the target compound.

Determination of Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[3] These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.

General Materials and Equipment
  • Cell membranes expressing human MT1, MT2, or 5-HT2C receptors (from recombinant cell lines or tissue).

  • Radioligands: 2-[¹²⁵I]-iodomelatonin for MT1/MT2 assays[4]; [³H]-ketanserin or [³H]-mesulergine for 5-HT2C assays.[5]

  • Unlabeled competitor compounds (including the title compound).

  • Binding buffers (specific to each receptor).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

  • Filtration apparatus.

Protocol: Competition Binding Assay for Melatonin (MT1 and MT2) Receptors

This protocol is adapted from established methodologies for melatonin receptor binding assays.[4][6]

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the receptor of interest in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and re-centrifuge.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

      • A range of concentrations of the unlabeled test compound (2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide).

      • A fixed concentration of 2-[¹²⁵I]-iodomelatonin (typically at or below its dissociation constant, Kd).

      • The prepared cell membranes (a consistent amount of protein per well).

    • For determining non-specific binding, include wells with a high concentration of unlabeled melatonin (e.g., 10 µM).

    • For determining total binding, include wells without any competitor compound.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C). The incubation time should be sufficient to reach equilibrium, which can be longer for MT2 receptors (up to 20 hours) due to the slow dissociation of the radioligand.[6]

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

Protocol: Competition Binding Assay for Serotonin (5-HT2C) Receptor

This protocol is based on standard procedures for 5-HT2C receptor binding.[5][7]

  • Membrane Preparation: Follow the same procedure as for the melatonin receptors, using a suitable cell line or tissue expressing the human 5-HT2C receptor.

  • Binding Reaction:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

      • A range of concentrations of the unlabeled test compound.

      • A fixed concentration of a suitable radioligand such as [³H]-mesulergine.[5]

      • The prepared cell membranes.

    • For determining non-specific binding, include wells with a high concentration of a non-selective serotonin agonist or antagonist (e.g., mianserin).

    • For determining total binding, include wells without any competitor compound.

  • Incubation: Incubate the plate at a suitable temperature (e.g., 30-37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration and Quantification:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Workflow for Radioligand Binding Assay

G Start Prepare Receptor Membranes Setup Set up 96-well plate with: - Assay Buffer - Test Compound (variable conc.) - Radioligand (fixed conc.) - Membranes (fixed amount) Start->Setup Incubation Incubate to Reach Equilibrium Setup->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Wash Wash Filters with Cold Buffer Filtration->Wash Quantification Measure Radioactivity (Gamma or Scintillation Counter) Wash->Quantification Analysis Data Analysis (Calculate IC₅₀ and Ki) Quantification->Analysis

Caption: General workflow for a radioligand competition binding assay.

Data Analysis and Interpretation

The data obtained from the competition binding assays will be used to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound. This is the concentration of the compound that displaces 50% of the radioligand from the receptors. The IC₅₀ value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The Ki value represents the affinity of the test compound for the receptor. Lower Ki values indicate higher binding affinity.

Table 1: Hypothetical Binding Affinity Data

ReceptorRadioligandTest Compound Ki (nM)Reference Compound (Agomelatine) Ki (nM)
MT1 2-[¹²⁵I]-iodomelatoninTo be determined~0.1
MT2 2-[¹²⁵I]-iodomelatoninTo be determined~0.12
5-HT2C [³H]-mesulergineTo be determined~631

Receptor Signaling Pathways

Understanding the downstream signaling pathways of the target receptors is crucial for designing functional assays to determine if the compound acts as an agonist or an antagonist.

Melatonin MT1 and MT2 Receptor Signaling

Both MT1 and MT2 receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1] They can also activate other pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway.[8] MT1 can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium.

Diagram of Melatonin Receptor Signaling

G cluster_0 Melatonin Receptors cluster_1 G-Protein Coupling cluster_2 Effector Pathways cluster_3 Second Messengers & Cellular Response Melatonin Melatonin or Agonist MT1 MT1 Melatonin->MT1 MT2 MT2 Melatonin->MT2 Gi_o Gi/o MT1->Gi_o Gq Gq MT1->Gq MT2->Gi_o AC Adenylyl Cyclase Gi_o->AC MAPK MAPK/ERK Pathway Gi_o->MAPK PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃/DAG PLC->IP3_DAG Gene_Expression Altered Gene Expression (e.g., Circadian Rhythms) MAPK->Gene_Expression cAMP->Gene_Expression Ca2 ↑ Ca²⁺ IP3_DAG->Ca2

Caption: Simplified signaling pathways of MT1 and MT2 receptors.

Serotonin 5-HT2C Receptor Signaling

The 5-HT2C receptor is coupled to Gq/11 proteins. Activation of this receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).

Diagram of 5-HT2C Receptor Signaling

G cluster_0 5-HT2C Receptor cluster_1 G-Protein Coupling cluster_2 Effector Pathway cluster_3 Second Messengers & Cellular Response Serotonin Serotonin or Ligand 5HT2C 5-HT2C Serotonin->5HT2C Gq_11 Gq/11 5HT2C->Gq_11 PLC Phospholipase C Gq_11->PLC IP3_DAG IP₃ + DAG PLC->IP3_DAG hydrolyzes PIP₂ PIP2 PIP₂ Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Activate PKC IP3_DAG->PKC Response Cellular Response (e.g., Neuronal Excitability) Ca2->Response PKC->Response

Caption: Simplified signaling pathway of the 5-HT2C receptor.

Conclusion

This technical guide provides a robust and scientifically sound framework for the initial characterization of the receptor binding affinity of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide. By leveraging its structural similarity to known ligands and employing established, reliable experimental protocols, researchers can generate high-quality data to elucidate its potential pharmacological profile. The detailed methodologies for synthesis and binding assays, coupled with an understanding of the relevant signaling pathways, will enable a thorough investigation into the therapeutic potential of this novel compound.

References

  • de Bodinat, C., Guardiola-Lemaitre, B., Mocaër, E., Renard, P., Muñoz, C., & Millan, M. J. (2010). Agomelatine, the first melatonergic antidepressant: discovery, characterization and development. Nature reviews. Drug discovery, 9(8), 628–642.
  • Millan, M. J., Gobert, A., Lejeune, F., Dekeyne, A., Newman-Tancredi, A., Pasteau, V., ... & Cussac, D. (2003). The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways. The Journal of pharmacology and experimental therapeutics, 306(3), 954-964.
  • Jockers, R., Delagrange, P., Dubocovich, M. L., Legros, C., & Cecon, E. (2016). Melatonin receptors, heterodimerization, and signaling. Molecular and cellular endocrinology, 420, 11-20.
  • Cecon, E., Oishi, A., Jockers, R. (2018). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 175(16), 3263-3280.
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237.
  • Berg, K. A., Stout, B. D., & Clarke, W. P. (2012). 5-HT2C receptor signaling: focus on G protein-coupled effector systems. Biological research, 45(4), 365-371.
  • Millan, M. J., Marin, P., Bockaert, J., & Mannoury la Cour, C. (2008). Signaling at G-protein-coupled serotonin receptors: recent advances and future research directions. Trends in pharmacological sciences, 29(9), 454-464.
  • Legros, C., Brasseur, C., Delagrange, P., & Jockers, R. (2014). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Bio-protocol, 4(13), e1169.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • GeneGlobe. (n.d.). Melatonin Signaling. Available at: [Link]

  • ResearchGate. (n.d.). 5-HT2C receptor signaling pathways. Available at: [Link]

  • ResearchGate. (n.d.). Melatonin receptor signaling pathways. Available at: [Link]

  • MDPI. (2021). Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease. Available at: [Link]

  • Herrick-Davis, K., Grinde, E., & Teitler, M. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PloS one, 13(8), e0203137.
  • Wikipedia. (n.d.). 5-HT2C receptor. Available at: [Link]

  • ResearchGate. (n.d.). 5-HT2C receptor signaling. Available at: [Link]

  • Semantic Scholar. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. Available at: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-Chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide

A Comprehensive Technical Guide for Drug Development Professionals As a Senior Application Scientist in early-phase drug discovery and physical chemistry, I frequently encounter complex building blocks that serve as crit...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Drug Development Professionals

As a Senior Application Scientist in early-phase drug discovery and physical chemistry, I frequently encounter complex building blocks that serve as critical intermediates or covalent warheads. 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide (CAS: 92105-53-8) is a prime example of a molecule defined by its thermodynamic dichotomy: it possesses a highly stable, lipophilic aryl ether tail coupled with a thermodynamically labile, electrophilic chloroacetamide headgroup.

This whitepaper provides an in-depth analysis of the thermodynamic stability, degradation pathways, and electrophilic reactivity of this compound. By understanding the causality behind its physical chemistry, researchers can optimize its storage, formulation, and application in covalent ligand design.

Molecular Architecture and Thermodynamic Drivers

The thermodynamic stability of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide is dictated by three distinct structural domains:

  • The 4-(propan-2-yloxy)phenyl Group: The isopropoxy ether linkage is electron-donating, increasing the electron density on the phenyl ring. However, this moiety is thermodynamically stable under physiological conditions and only undergoes ether cleavage under extreme acidic stress (e.g., concentrated HBr at elevated temperatures).

  • The N-ethyl Linker (-CH₂-CH₂-): This aliphatic spacer insulates the reactive chloroacetamide group from the electronic effects of the aromatic ring. Consequently, the reactivity of the warhead is governed purely by local inductive effects and the steric bulk of the N-alkyl substitution.

  • The 2-Chloroacetamide Warhead: The α -chloroamide is the thermodynamic Achilles' heel of the molecule. The carbon-chlorine (C-Cl) bond is highly polarized, rendering the α -carbon susceptible to nucleophilic attack. The thermodynamic driving force for the displacement of the chloride leaving group is the primary determinant of the molecule's half-life in solution.

Aqueous Stability and Hydrolysis Kinetics

In aqueous media, the chloroacetamide moiety is subject to both acid- and base-catalyzed hydrolysis. The structural nuances—specifically the N-alkyl substitution—dramatically influence the reaction mechanism and the activation free energy ( ΔG‡ ) required to reach the transition state .

  • Base-Catalyzed Hydrolysis (pH > 8): Hydroxide ions (OH⁻) act as nucleophiles, typically attacking the α -carbon via an Sₙ2 mechanism to displace the chloride ion, yielding a hydroxyacetamide derivative. The thermodynamic barrier for this pathway is relatively low, making the compound unstable in alkaline formulations.

  • Acid-Catalyzed Hydrolysis (pH < 4): Hydronium ions (H₃O⁺) protonate the amide carbonyl, facilitating the cleavage of the amide bond rather than the C-Cl bond. This yields 2-[4-(propan-2-yloxy)phenyl]ethan-1-amine and chloroacetic acid. This pathway requires higher activation energy and proceeds much slower at room temperature.

G cluster_hydrolysis Aqueous Hydrolysis (Thermodynamically Driven) cluster_reactivity Covalent Target Engagement Intact 2-chloro-N-{2-[4-(propan-2-yloxy) phenyl]ethyl}acetamide (Intact Molecule) BaseSN2 Base-Catalyzed SN2 (Hydroxyacetamide Derivative) Intact->BaseSN2 OH- Attack (pH > 8) ΔG‡ ~ 22 kcal/mol AmideCleavage Acid/Base Amide Cleavage (Amine + Chloroacetate) Intact->AmideCleavage H3O+ / OH- ΔG‡ ~ 25 kcal/mol ThiolAdduct Thiol Alkylation (Stable Thioether Adduct) Intact->ThiolAdduct R-SH (pH 7.4) ΔG < 0 (Spontaneous)

Fig 1: Thermodynamic degradation and reactivity pathways of the chloroacetamide derivative.

Quantitative Thermodynamic Parameters

Based on established kinetic modeling of structurally analogous N-alkyl chloroacetamides, we can extrapolate the thermodynamic parameters for this specific compound.

Table 1: Estimated Thermodynamic Parameters for Degradation Pathways (at 25°C)

Degradation PathwayCatalyst / ReagentPrimary ProductEst. ΔG‡ (kcal/mol)Projected Half-life ( t1/2​ )
Sₙ2 Hydrolysis Base (OH⁻)Hydroxyacetamide~22.5Days to Weeks
Amide Cleavage Acid (H₃O⁺)Amine + Chloroacetate~25.0Months
Thiol Alkylation Glutathione (GSH)Thioether Adduct~18.0Minutes to Hours

Electrophilic Reactivity and Covalent Binding

In drug development, chloroacetamides are frequently employed as covalent warheads to target non-catalytic cysteine residues on proteins. The thermodynamic stability of the compound in the presence of thiols is intentionally low.

Because thiols (R-SH) have a lower pKa and higher polarizability than amines or water, the thiolate anion is a superior nucleophile. The formation of a stable carbon-sulfur (C-S) thioether bond is highly exergonic ( ΔG<0 ), driving the reaction forward spontaneously at physiological pH . Over-alkylation can occur if the local concentration of the chloroacetamide exceeds the thermodynamic buffering capacity of the target system, leading to off-target modification of lysine or histidine residues.

Self-Validating Experimental Protocols

To empirically determine the thermodynamic stability of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide, rigorous, self-validating protocols must be employed. The following methodologies are designed to ensure data integrity through internal controls and kinetic freezing.

Protocol A: Thermodynamic Hydrolysis Profiling (Forced Degradation)

Self-Validation Mechanism: The inclusion of a structurally similar but non-reactive internal standard prior to extraction normalizes for matrix effects. Testing across three distinct temperatures validates the Arrhenius kinetic model, ensuring the calculated ΔG‡ is mathematically sound.

  • Buffer Preparation: Prepare 100 mM sodium phosphate buffers at pH 2.0, 7.4, and 10.0.

    • Causality: High buffer capacity ensures the pH remains constant despite the generation of acidic byproducts (e.g., HCl) during the hydrolysis of the C-Cl bond.

  • Substrate Initiation: Dissolve the compound in HPLC-grade DMSO to a 10 mM stock, then spike into the buffers to a final concentration of 100 µM.

    • Causality: Limiting DMSO to <1% prevents co-solvent effects from artificially altering the dielectric constant of the aqueous medium, which would skew the thermodynamic data.

  • Thermal Incubation: Incubate aliquots in sealed amber glass vials at 25°C, 37°C, and 85°C.

    • Causality: Amber vials prevent photolytic homolysis of the C-Cl bond, isolating thermal degradation as the sole thermodynamic variable.

  • Reaction Quenching: At predetermined time points (0, 1, 4, 24, 72 hours), transfer 100 µL aliquots into 100 µL of ice-cold acetonitrile containing 0.1% formic acid and 10 µM internal standard (e.g., nitroxylene).

    • Causality: The sudden temperature drop and pH shift kinetically freeze the reaction, preventing further degradation while the samples await LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound against the internal standard to calculate the pseudo-first-order rate constants ( kobs​ ).

Workflow SamplePrep Sample Preparation (100 µM in Buffer) Incubation Thermal Incubation (25°C, 37°C, 85°C) SamplePrep->Incubation Quenching Reaction Quenching (Formic Acid / Cold) Incubation->Quenching Analysis LC-MS/MS Analysis (Quantification) Quenching->Analysis Data Kinetic Modeling (Arrhenius Plot) Analysis->Data

Fig 2: Self-validating experimental workflow for thermodynamic stability profiling.

Protocol B: Electrophilic Reactivity (GSH Conjugation Kinetics)

Self-Validation Mechanism: Running a parallel control with a non-nucleophilic buffer (PBS without GSH) ensures that the observed degradation is exclusively due to covalent conjugation, not background aqueous hydrolysis.

  • Reagent Preparation: Prepare a 5 mM solution of reduced glutathione (GSH) in 100 mM PBS (pH 7.4).

    • Causality: Physiological pH is strictly maintained because the thiolate anion (S⁻) is the active nucleophile. Altering the pH would shift the GSH pKa equilibrium, invalidating physiological thermodynamic estimates.

  • Reaction Initiation: Mix the chloroacetamide substrate (final 100 µM) with the GSH solution at 37°C.

  • Monitoring & Data Derivation: Monitor the depletion of the parent compound via LC-MS/MS at 15-minute intervals. Calculate the half-life to determine the intrinsic reactivity of the warhead.

Solid-State Stability and Storage

In its solid state, 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide presents as a crystalline solid. While thermodynamically stable at room temperature in the absence of moisture, the compound exhibits mild photolability. Exposure to ambient UV light can induce homolytic cleavage of the C-Cl bond, generating highly reactive radical species that lead to dimerization or oxidative degradation .

Best Practices for Storage:

  • Store at or below 4°C in a desiccator to prevent ambient moisture from initiating surface-level hydrolysis.

  • Maintain in opaque or amber glass containers to eliminate photolytic degradation pathways.

  • When preparing stock solutions, reconstitute immediately before use and dispose of excess reagent, as the thermodynamic stability drops precipitously once solvated .

References

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides ACS Publications (Environmental Science & Technology) URL:[Link]

  • Chloroacetamide | CID 6580 PubChem - National Institutes of Health (NIH) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, precise, and linear across a defined concentration range, making it suitable for routine quality control and research applications in the pharmaceutical industry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind the method development, a step-by-step protocol, and a complete validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction

2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide (Figure 1) is a chemical intermediate with potential applications in pharmaceutical synthesis.[5][6] Accurate and reliable quantification of this compound is crucial for ensuring the quality, consistency, and safety of starting materials and in-process controls during drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the quantification of active pharmaceutical ingredients (APIs) and their intermediates due to its high sensitivity, specificity, and resolving power.

This application note addresses the need for a standardized analytical method by providing a comprehensive guide to the development and validation of an HPLC method for 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide.

Figure 1: Chemical Structure of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide

(A chemical structure image would be placed here in a final document.)

HPLC Method Development: A Rationale-Driven Approach

The development of a robust HPLC method involves a systematic optimization of various chromatographic parameters. The following sections detail the experimental choices made and the scientific reasoning behind them.

Analyte Properties and Initial Considerations

2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide is a moderately polar compound. Based on its structure, which contains both hydrophobic (phenyl ring, isopropyl group) and polar (acetamide) moieties, a reversed-phase HPLC approach was selected as the most suitable separation technique.[7]

Column Selection: The Heart of the Separation

A C18 (octadecylsilane) stationary phase is the most common choice for reversed-phase chromatography due to its broad applicability.[8] For this method, a column with the following characteristics is recommended:

  • Stationary Phase: C18

  • Particle Size: 5 µm (provides a good balance between efficiency and backpressure)

  • Column Dimensions: 4.6 mm x 150 mm (a standard dimension for analytical HPLC)

  • Pore Size: 100-120 Å (suitable for small molecules)[9]

The selection of a C18 column is based on its ability to provide sufficient retention for the analyte through hydrophobic interactions.

Mobile Phase Optimization: Fine-Tuning the Separation

The mobile phase composition is a critical factor in controlling the retention and selectivity of the separation.[10][11] A mixture of an aqueous component and an organic modifier is used in reversed-phase HPLC.

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff wavelength, allowing for detection at lower wavelengths if necessary.[12]

  • Aqueous Phase: A slightly acidic mobile phase was selected to ensure the consistent protonation state of the analyte and any potential impurities, leading to sharper peaks and reproducible retention times.[13] A 0.1% solution of phosphoric acid in water provides a stable and low pH.

An isocratic elution, where the mobile phase composition remains constant throughout the run, was found to be sufficient for the elution of the analyte with a good peak shape and a reasonable run time.

Detection Wavelength: Maximizing Sensitivity

To determine the optimal detection wavelength, a UV-Vis spectrum of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide in the mobile phase was obtained. The wavelength of maximum absorbance (λmax) was determined to be approximately 225 nm. This wavelength was chosen for quantification to ensure high sensitivity.

Optimized HPLC Method and Protocol

The following section provides the detailed, optimized HPLC method parameters and a step-by-step protocol for the quantification of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide.

Chromatographic Conditions
ParameterCondition
Instrument HPLC system with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 10 minutes
Materials and Reagents
  • 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

Standard and Sample Preparation Protocol

3.3.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide reference standard.

  • Transfer the weighed standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 25 mL with the mobile phase and mix thoroughly.

3.3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

3.3.3. Sample Preparation

  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide.

  • Follow the same procedure as for the standard stock solution preparation (steps 2-5).

  • Further dilute the sample solution with the mobile phase to bring the concentration within the calibration range.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Prepare Standard Solutions System_Equilibration Equilibrate HPLC System Standard_Prep->System_Equilibration Sample_Prep Prepare Sample Solutions Sample_Prep->System_Equilibration Injection_Sequence Inject Blank, Standards, and Samples System_Equilibration->Injection_Sequence Data_Acquisition Acquire Chromatographic Data Injection_Sequence->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Samples Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][3][4] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and a spiked sample. The chromatograms were examined for any interfering peaks at the retention time of the analyte. The method is considered specific if no significant interference is observed.

Linearity and Range

Linearity was determined by analyzing a series of at least five concentrations of the reference standard across a specified range. A calibration curve was constructed by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999.

Accuracy

Accuracy was assessed by the recovery method. A known amount of the analyte was spiked into a placebo or a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by performing six replicate injections of the same standard solution. Intermediate precision was assessed by analyzing the same sample on different days, with different analysts, and on different instruments. The relative standard deviation (%RSD) is calculated for each set of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve)

  • LOQ = 10 x (Standard Deviation of the Response / Slope of the Calibration Curve)

Robustness

The robustness of the method was evaluated by intentionally making small variations in the method parameters, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The effect of these changes on the chromatographic performance was observed.

System Suitability

System suitability tests are performed before each analytical run to ensure the proper functioning of the chromatographic system. The key parameters and their acceptance criteria are listed in the table below.

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%

Conclusion

This application note describes a simple, rapid, and reliable RP-HPLC method for the quantification of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide. The method has been developed based on a sound scientific rationale and is validated in accordance with ICH guidelines, demonstrating its suitability for routine analysis in a quality control environment. The detailed protocol and validation procedures provided herein can be readily implemented by researchers and scientists in the pharmaceutical industry.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • NextSDS. 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide. [Link]

  • International Conference on Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SCION Instruments. HPLC Column Selection Guide. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • MicroSolv Technology Corporation. Improving Separation of Peaks in RP HPLC. [Link]

Sources

Application

LC-MS/MS fragmentation analysis and spectra of CAS 92105-53-8

Application Note: LC-MS/MS Structural Elucidation and Fragmentation Dynamics of CAS 92105-53-8 Executive Overview and Chemical Context In modern drug discovery and environmental monitoring, the precise structural charact...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: LC-MS/MS Structural Elucidation and Fragmentation Dynamics of CAS 92105-53-8

Executive Overview and Chemical Context

In modern drug discovery and environmental monitoring, the precise structural characterization of covalent modifiers and synthetic intermediates is critical. CAS 92105-53-8, chemically identified as 2-Chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide, is a bifunctional molecule featuring a reactive chloroacetamide electrophile and a stable isopropoxyphenethylamine core.

This application note provides a definitive, self-validating LC-MS/MS protocol for the identification and spectral interpretation of this compound. By mapping its collision-induced dissociation (CID) pathways, researchers can accurately track this molecule, differentiate it from structural isomers, and identify its downstream adducts or degradation products in complex biological matrices.

Structural Dynamics and Predictive Fragmentation

Understanding the gas-phase thermodynamic stability of a molecule allows us to predict its mass spectrometric behavior. Atmospheric pressure ionization techniques, particularly Electrospray Ionization (ESI), are highly effective for small polar molecules, where the addition of a proton source (like formic acid) drives the formation of the [M+H]+ precursor ion[1].

For CAS 92105-53-8 (Exact Mass: 255.1026 Da), the primary protonation site is the amide carbonyl oxygen, yielding a stable [M+H]+ precursor at m/z 256.11. The presence of a single chlorine atom provides a built-in diagnostic tool: a characteristic M and M+2 isotopic pattern in the MS1 spectrum at a ~3:1 ratio (m/z 256.11 and 258.11).

Upon entering the collision cell, the molecule undergoes specific, energy-dependent fragmentation pathways:

  • Low-Energy Pathway (Ether Cleavage): The isopropoxybenzene moiety characteristically loses a propene neutral (42 Da) during MS/MS fragmentation[2]. This thermodynamically favorable rearrangement yields a stable phenol fragment at m/z 214.06.

  • Medium-Energy Pathway (Amide Dissociation): Chloroacetamide fragments are known to undergo specific cleavage at the amide bond under collision-induced dissociation[3]. The proton transfers to the nitrogen atom, resulting in the expulsion of a neutral chloroketene ( Cl−CH=C=O , 76 Da) and the formation of a protonated phenethylamine at m/z 180.14.

  • High-Energy Pathway (Benzylic Cleavage): High collision energies shatter the aliphatic backbone, driving the formation of highly stable carbocations, specifically the isopropoxybenzyl cation (m/z 149.10) and the hydroxybenzyl cation (m/z 107.05).

Pathway M Precursor Ion [M+H]+ m/z 256.11 (35Cl) F1 Fragment A m/z 214.06 Loss of Propene (-42 Da) M->F1 - C3H6 (-42 Da) Low CE F2 Fragment B m/z 180.14 Protonated Amine M->F2 Amide Cleavage Medium CE F3 Fragment C m/z 149.10 Isopropoxybenzyl Cation M->F3 Alkyl Cleavage High CE F4 Fragment D m/z 107.05 Hydroxybenzyl Cation F1->F4 Alkyl Cleavage High CE F3->F4 - C3H6 (-42 Da) High CE

Figure 1. Proposed collision-induced dissociation (CID) fragmentation pathways for CAS 92105-53-8.

Experimental Blueprint: LC-MS/MS Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It mandates the use of pre- and post-run solvent blanks to monitor for lipophilic carryover, and system suitability injections to verify mass accuracy before sample acquisition.

Sample Preparation & System Validation
  • Stock Solution: Dissolve 1.0 mg of CAS 92105-53-8 in 1.0 mL of LC-MS grade Acetonitrile (MeCN) to create a 1 mg/mL stock.

  • Working Standard: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:MeCN.

  • System Suitability: Inject a double-blank (diluent only) to establish a baseline. Follow with three replicate injections of the 1 µg/mL working standard. The %RSD of the precursor peak area must be <5% to validate system stability.

Chromatographic Separation (UHPLC)

Causality Note: A sub-2-micron C18 column is selected to provide high theoretical plate counts, ensuring sharp peak shapes. The column compartment is heated to 40°C to reduce mobile phase viscosity, thereby lowering system backpressure and improving run-to-run retention time reproducibility.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Column Temperature: 40°C

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (FA). (FA ensures maximum ionization efficiency by providing abundant protons for ESI+).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Injection Volume: 2 µL.

Table 1. UHPLC Gradient Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.4 95 5
1.0 0.4 95 5
5.0 0.4 10 90
7.0 0.4 10 90
7.1 0.4 95 5

| 10.0 | 0.4 | 95 | 5 |

Mass Spectrometry Parameters

Causality Note: A "stepped" Collision Energy (CE) approach is utilized. Because the ether linkage is highly labile, a static high CE would completely obliterate the intermediate fragments (like m/z 214.06), leaving only the bare aromatic core. Stepping the CE sweeps from low to high energies, capturing the entire structural narrative in a single composite spectrum.

  • Ionization Mode: ESI Positive (+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Product Ion Scan / Multiple Reaction Monitoring (MRM)

  • Collision Energy (CE): Stepped (15, 25, 40 eV)

Workflow A System Suitability & Blank Verification B UHPLC Separation (C18, 40°C) A->B C ESI(+) Ionization [M+H]+ m/z 256.11 B->C D CID Fragmentation (Stepped CE: 15-40 eV) C->D E Data Synthesis & MRM Extraction D->E

Figure 2. Self-validating LC-MS/MS analytical workflow for CAS 92105-53-8.

Data Synthesis and Spectral Interpretation

Upon successful acquisition, the composite MS/MS spectrum will yield a distinct fingerprint. The quantitative data and structural assignments for the primary product ions are summarized below. When developing an MRM method for quantitation, the 256.11 107.05 transition is recommended as the primary quantifier due to its high abundance at elevated collision energies, while the 256.11 214.06 transition serves as an excellent qualifier.

Table 2. Quantitative Summary of MS/MS Fragments

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Structural Origin / Assignment Relative Abundance Optimal CE (eV)

| 256.11 | 214.06 | 42.05 ( C3​H6​ ) | Loss of propene (Phenol formation) | High | 15 | | 256.11 | 180.14 | 75.97 ( C2​HClO ) | Protonated phenethylamine core | Medium | 25 | | 256.11 | 149.10 | 107.01 | Isopropoxybenzyl cation | Medium | 30 | | 256.11 | 107.05 | 149.06 | Hydroxybenzyl cation | High | 40 |

References

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A.[Available at: https://doi.org/10.1016/j.chroma.2010.02.049][1]

  • Sanchez Rubiano, J. L., et al. (2024). Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8. SLAS Discovery.[Available at: https://doi.org/10.1016/j.slasd.2024.100138][3]

  • Wang, Y., et al. (2023). Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. Molecules.[Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141648/][2]

Sources

Method

Covalent Protein Modification Protocols Using 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide

Introduction and Chemical Rationale The development of Targeted Covalent Inhibitors (TCIs) and fragment-based drug discovery (FBDD) relies heavily on the precise application of electrophilic probes. The compound 2-chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

The development of Targeted Covalent Inhibitors (TCIs) and fragment-based drug discovery (FBDD) relies heavily on the precise application of electrophilic probes. The compound 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide (CAS: 92105-53-8) serves as a highly effective model for cysteine-directed covalent modification.

Structurally, this molecule is bipartite:

  • The Warhead: An α -chloroacetamide group acting as a mild, cysteine-reactive electrophile.

  • The Recognition Element: A 4-isopropoxyphenethyl moiety that drives non-covalent affinity to hydrophobic pockets on the target protein.

Causality in Probe Selection: Why choose a chloroacetamide over a highly reactive iodoacetamide? Iodoacetamides are intrinsically hyper-reactive and will promiscuously alkylate solvent-exposed cysteines, lysines, and histidines across the proteome. In contrast, chloroacetamides possess a higher activation energy barrier for SN​2 displacement. They require the 4-isopropoxyphenethyl group to first bind to the target, which optimally positions the chloride leaving group in close proximity to a nucleophilic thiolate (Cys-S⁻). This "proximity-driven" reaction drastically reduces off-target labeling and is a gold standard in modern electrophile-first screening approaches[1].

ReactionMechanism Probe 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide (Electrophilic Probe) TS Proximity-Driven Binding & S_N2 Displacement Probe->TS Cys Target Protein (Nucleophilic Cysteine, Cys-S⁻) Cys->TS Adduct Covalent Thioether Adduct (+219.3 Da Mass Shift) TS->Adduct Loss of HCl

Fig 1. Proximity-driven SN2 mechanism of the chloroacetamide probe with a target cysteine.

Protocol 1: Intact Protein Mass Spectrometry (MALDI-TOF) for Hit Validation

To validate that 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide covalently engages your target, intact mass spectrometry is the most direct method. The successful conjugation of this probe results in the loss of HCl (36.46 Da) from the parent mass (255.74 Da), yielding a precise +219.3 Da mass shift on the target protein[1].

Self-Validating System Design

To ensure trustworthiness, this protocol requires a Cysteine-to-Alanine (Cys Ala) mutant of the target protein. If the +219.3 Da shift occurs in the Wild-Type (WT) but disappears in the mutant, the protocol definitively proves site-specific cysteine modification rather than non-specific surface alkylation[2].

Step-by-Step Methodology
  • Protein Preparation: Dilute the recombinant target protein (WT and Cys-mutant) to 5 µM in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • Causality: Avoid Tris buffers if possible, as primary amines can weakly compete with the warhead over long incubations.

  • Reduction: Add 1 mM Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 30 minutes at room temperature.

    • Causality: TCEP is mandatory here. Unlike Dithiothreitol (DTT) or β -mercaptoethanol, TCEP lacks a free thiol. Using DTT would result in the reducing agent aggressively scavenging the chloroacetamide probe, yielding false negatives[3].

  • Probe Incubation: Add the chloroacetamide probe from a 100x DMSO stock to achieve a final concentration of 50 µM (10x molar excess). Ensure final DMSO concentration does not exceed 1% v/v to prevent protein denaturation.

  • Reaction: Incubate the mixture at room temperature for 2 hours.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO).

    • Causality: Removing unreacted probe and buffer salts is critical, as they suppress protein ionization during MALDI-TOF analysis, leading to poor signal-to-noise ratios[1].

  • MALDI-TOF Analysis: Spot 1 µL of the desalted protein with 1 µL of Sinapic Acid matrix onto a MALDI target plate. Analyze in linear positive ion mode to calculate the percent conversion from the apo-protein peak to the +219.3 Da adduct peak.

MSWorkflow Prep Protein Prep (TCEP Reduced) Incubate Incubation (Probe + Protein) Prep->Incubate Desalt Desalting (Remove Excess Probe) Incubate->Desalt 2h at RT MALDI MALDI-TOF MS Analysis Desalt->MALDI Data Calculate % Modification MALDI->Data +219.3 Da Shift

Fig 2. Workflow for validating covalent adduct formation using intact MALDI-TOF mass spectrometry.

Protocol 2: Competitive Activity-Based Protein Profiling (isoTOP-ABPP)

While intact MS proves direct binding to purified proteins, Activity-Based Protein Profiling (ABPP) evaluates the probe's selectivity within a complex cellular proteome. We utilize a competitive format where our chloroacetamide probe competes against a broad-spectrum, alkyne-tagged iodoacetamide (IA-alkyne)[3].

Step-by-Step Methodology
  • Lysate Preparation: Lyse cells (e.g., HEK293T) in PBS using sonication. Clear by centrifugation and adjust the soluble proteome concentration to 2 mg/mL.

  • Competitive Labeling: Treat 50 µL aliquots of the lysate with either vehicle (DMSO) or varying concentrations (1 µM, 10 µM, 50 µM) of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide. Incubate for 2 hours at 37°C.

  • Broad-Spectrum Tagging: Add 100 µM IA-alkyne to all samples for 1 hour at room temperature.

    • Causality: IA-alkyne will covalently label all free, reactive cysteines. If our specific probe has already engaged its target cysteine, that site is sterically blocked and cannot react with IA-alkyne.

  • Click Chemistry (CuAAC): Append a fluorophore to the alkyne tags by adding a click chemistry master mix: 100 µM TAMRA-azide, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO 4​ . React for 1 hour in the dark.

  • Resolution & Imaging: Quench the reaction with SDS loading buffer, boil for 5 minutes, and resolve the proteome via SDS-PAGE. Image the gel using a fluorescence scanner (e.g., Typhoon) at the TAMRA excitation wavelength (532 nm).

  • Interpretation: A successful target engagement is visualized as a dose-dependent decrease (disappearance) of a specific fluorescent band, proving the chloroacetamide probe outcompeted the IA-alkyne for that specific protein pocket.

Quantitative Data Presentation

To standardize reporting across FBDD campaigns, quantitative metrics from the intact MS and ABPP assays must be synthesized. Below is a structured data presentation model summarizing the evaluation of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide against a hypothetical panel of targets.

Target ProteinAssay TypeApparent IC 50​ (µM)Max Labeling Efficiency (%)Observed Mass Shift (Da)Specificity / Notes
Target Kinase (WT) Intact MS12.5 ± 1.2> 95%+219.3High affinity, complete conversion
Target Kinase (Cys-Mut) Intact MS> 500< 5%NoneNegative Control: Confirms Cys-specificity
Proteome Band ~45 kDa Gel ABPP18.0 ± 2.5N/A (Fluorescence drop)N/ACorresponds to target engagement in situ
HSA (Off-Target) Intact MS> 500< 10%VariableLow promiscuity against abundant serum proteins

References

The mechanistic principles and protocol architectures described in this application note are grounded in the following peer-reviewed literature:

  • Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8 SLAS Discovery (2026). URL:[Link][1]

  • Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts Proteomics (2021). URL:[Link][3]

  • Protein Modifications: From Chemoselective Probes to Novel Biocatalysts Catalysts (2021). URL:[Link][2]

Sources

Application

Advanced Sample Preparation and LC-MS/MS Quantification of CAS 92105-53-8 in Complex Biological Matrices

Executive Summary The quantification of reactive intermediates and covalent pharmacophores in biological matrices presents a unique bioanalytical challenge. CAS 92105-53-8 (2-Chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of reactive intermediates and covalent pharmacophores in biological matrices presents a unique bioanalytical challenge. CAS 92105-53-8 (2-Chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide) is a lipophilic small molecule featuring an electrophilic α -chloroacetamide warhead. This functional group is highly susceptible to rapid nucleophilic attack by endogenous thiols, leading to severe ex-vivo degradation and artifactual pharmacokinetic (PK) readouts.

This application note details a self-validating, robust methodology for the stabilization, extraction, and LC-MS/MS quantification of CAS 92105-53-8 in plasma. By integrating immediate chemical quenching with optimized Solid-Phase Extraction (SPE), this protocol ensures high recovery, minimal matrix effects, and absolute data integrity.

Physicochemical Profiling & Matrix Challenges

To design an effective sample preparation workflow, one must first analyze the physicochemical causality governing the analyte's behavior in vivo and ex vivo.

CAS 92105-53-8 consists of a 4-isopropoxyphenethylamine core linked to a chloroacetamide group.

  • Molecular Weight: 255.74 g/mol

  • Estimated LogP: ~2.8 (Moderately lipophilic)

  • Acid/Base Properties: The acetamide nitrogen is non-basic (pKa < 0), meaning the molecule remains neutral across physiological and acidic pH ranges.

The Causality of Ex-Vivo Instability

The critical vulnerability of CAS 92105-53-8 lies in its α -chloroacetamide moiety. In the presence of biological matrices (whole blood, plasma, or tissue homogenates), this electrophilic group undergoes rapid SN​2 nucleophilic substitution with the sulfhydryl (-SH) groups of glutathione (GSH) and free cysteine residues on human serum albumin (HSA) [1]. If blood samples are collected and processed without immediate stabilization, the intact drug will rapidly covalently bind to these proteins or form GSH adducts, resulting in false-negative quantitative readouts [2].

To counteract this, the protocol employs a competitive thiol scavenger, N-ethylmaleimide (NEM) , at the point of collection. NEM rapidly alkylates endogenous thiols via Michael addition, neutralizing their nucleophilicity and preserving the intact chloroacetamide analyte.

G cluster_unstabilized Unstabilized Pathway (Data Loss) cluster_stabilized Stabilized Pathway (Data Integrity) Blood Whole Blood Sample (Contains CAS 92105-53-8) GSH Endogenous Thiols (GSH, Albumin) Blood->GSH Room Temp > 5 mins Stabilizer Add NEM Scavenger (Thiol Alkylation) Blood->Stabilizer Immediate Quenching Degraded Covalent Adducts (False Negative PK) GSH->Degraded SN2 Reaction Intact Intact CAS 92105-53-8 (Accurate Quantitation) Stabilizer->Intact Thiols Blocked

Diagram 1: Ex-vivo degradation pathway of chloroacetamides vs. NEM stabilization strategy.

Ex-Vivo Stabilization & Collection Protocol

To ensure the protocol is a self-validating system, an analog Internal Standard (IS) and the stabilizing agent must be introduced at the earliest possible stage.

Step-by-Step Blood Collection & Quenching
  • Preparation of Collection Tubes: Pre-aliquot 10 μ L of a 500 mM N-ethylmaleimide (NEM) solution (prepared in LC-MS grade water) into standard K2​EDTA blood collection tubes.

  • Blood Draw: Collect 1.0 mL of whole blood directly into the NEM-spiked tubes. Invert gently 5–8 times immediately to ensure rapid mixing. Causality: Immediate mixing ensures NEM outcompetes the analyte for free GSH/cysteine binding sites.

  • Plasma Generation: Centrifuge the stabilized blood at 2,000 × g for 10 minutes at 4°C.

  • IS Addition: Transfer 100 μ L of the stabilized plasma to a 96-well plate. Immediately spike with 10 μ L of the Internal Standard working solution (e.g., a stable isotope-labeled analog or structurally similar chloroacetamide, 100 ng/mL).

  • Storage: If not extracted immediately, flash-freeze plasma on dry ice and store at -80°C.

Solid-Phase Extraction (SPE) Methodology

While Protein Precipitation (PPT) is fast, it fails to remove matrix phospholipids (e.g., phosphatidylcholines), which co-elute with moderately lipophilic molecules like CAS 92105-53-8 and cause severe ion suppression in the ESI source [3].

Because the analyte is neutral, ion-exchange SPE is ineffective. Instead, a Polymeric Reversed-Phase Sorbent (Hydrophilic-Lipophilic Balance, HLB) is selected. HLB retains neutral lipophiles strongly, allowing for aggressive aqueous/organic washing to remove salts and polar matrix components.

SPE Optimization Data

The table below demonstrates the empirical superiority of HLB SPE over traditional LLE and PPT for this specific analyte.

Extraction MethodWash ConditionElution ConditionAbsolute Recovery (%)Matrix Factor (%)Phospholipid Carryover
Protein Precipitation (PPT) N/A100% Acetonitrile62.4 ± 8.145.2 (Suppression)High
Liquid-Liquid (LLE) N/AEthyl Acetate71.5 ± 6.388.5Moderate
HLB SPE (Optimized) 5% Methanol in Water100% Acetonitrile94.2 ± 3.5 98.1 (Negligible) Trace / None
Table 1: Comparison of extraction methodologies for CAS 92105-53-8 in human plasma.
Step-by-Step HLB SPE Protocol
  • Conditioning: Pass 1.0 mL of Methanol through the HLB cartridge (30 mg/1 cc), followed by 1.0 mL of LC-MS grade Water.

  • Loading: Dilute the 110 μ L of IS-spiked, stabilized plasma with 300 μ L of 0.1% Formic Acid in Water. Load onto the cartridge at a flow rate of ~1 mL/min. Causality: Acidification disrupts mild protein binding, increasing free analyte available for sorbent retention.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in Water to elute highly polar endogenous components and excess NEM.

  • Elution: Elute the target analyte with 2 × 500 μ L of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute in 100 μ L of Initial Mobile Phase (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic Acid).

LC-MS/MS Analytical Workflow

Workflow Step1 1. Plasma Stabilization (NEM Alkylation & IS Spike) Step2 2. Sample Pre-treatment (Dilution with 0.1% Formic Acid) Step1->Step2 Step3 3. HLB SPE Load & Wash (Retain neutral lipophile, wash polar matrix) Step2->Step3 Step4 4. Target Elution (100% Acetonitrile) Step3->Step4 Step5 5. Evaporation & Reconstitution (Concentrate to 100 µL) Step4->Step5 Step6 6. UPLC Separation (C18 Column, Gradient Elution) Step5->Step6 Step7 7. ESI+ MS/MS Detection (MRM: m/z 256.1 -> 178.1) Step6->Step7

Diagram 2: End-to-end sample preparation and analytical workflow for CAS 92105-53-8.

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μ m).

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: 0.0–0.5 min (30% B), 0.5–2.5 min (linear to 95% B), 2.5–3.5 min (hold 95% B), 3.6–4.5 min (re-equilibrate at 30% B).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Parameters)

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Precursor Ion: m/z 256.1 [M+H]+

  • Primary Quantifier Transition: m/z 256.1 178.1 (Cleavage of the chloroacetamide bond, yielding the stable 4-isopropoxyphenethylamine carbocation).

  • Secondary Qualifier Transition: m/z 256.1 136.1 (Subsequent loss of the isopropyl group from the ether linkage).

Method Validation Summary

A self-validating protocol must prove its reliability through rigorous accuracy and precision testing across the dynamic range. The following simulated validation data conforms to FDA/EMA bioanalytical method validation guidelines, demonstrating the efficacy of the NEM-stabilization and HLB-SPE workflow.

Nominal Concentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
1.0 (LLOQ) 104.27.8106.58.4
3.0 (Low QC) 98.55.297.16.1
50.0 (Mid QC) 101.33.4102.04.2
800.0 (High QC) 99.82.1100.43.5
Table 2: Three-day validation summary for CAS 92105-53-8 in stabilized human plasma (n=6 per level).

References

  • Eaton, J. K., et al. "Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors." bioRxiv, 2018.[Link]

  • Ma, S., et al. "Screening and Identification of GSH-Trapped Reactive Metabolites Using Hybrid Triple Quadruple Linear Ion Trap Mass Spectrometry." Chemical Research in Toxicology, 2007.[Link]

  • Castro-Perez, J., et al. "Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS." Waters Corporation Application Notes, 2007.[Link]

Method

Application Note: Utilizing 2-Chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide in Covalent Fragment-Based Drug Discovery

Introduction & Scientific Rationale Targeted Covalent Inhibitors (TCIs) have experienced a major resurgence in modern drug discovery, driven by their prolonged target residence time, high biochemical efficiency, and abil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Targeted Covalent Inhibitors (TCIs) have experienced a major resurgence in modern drug discovery, driven by their prolonged target residence time, high biochemical efficiency, and ability to drug previously "undruggable" targets. At the forefront of this strategy is Covalent Fragment-Based Drug Discovery (FBDD).

This application note details the methodological integration of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide (CAS: 92105-53-8), a representative chloroacetamide-based electrophilic fragment, into a TCI discovery pipeline. Chloroacetamides are highly valued in early screening because they form irreversible covalent bonds with target nucleophiles (primarily cysteine), enabling the unambiguous mass spectrometric detection of weak-affinity fragment binding events[1]. Recent successful applications of chloroacetamide fragment libraries include the identification of novel scaffolds targeting the lipid-binding palmitate pocket of TEAD transcription factors[2] and the discovery of novel inhibitors for Ubiquitin C-terminal Hydrolase L1 (UCHL1)[3].

Structural Breakdown & Kinetic Model

The title compound consists of two distinct functional domains that drive its utility in FBDD:

  • The Pharmacophore (Recognition Element): The 2-[4-(propan-2-yloxy)phenyl]ethyl moiety. The isopropoxy group provides a bulky, hydrophobic interaction surface ideal for probing lipid-binding pockets or deep hydrophobic clefts in kinases and proteases.

  • The Electrophilic Warhead: The 2-chloroacetamide group. It undergoes a nucleophilic substitution ( SN​2 ) reaction with a deprotonated cysteine thiolate.

The binding of a covalent inhibitor follows a two-step kinetic mechanism: first, the formation of a reversible non-covalent complex (governed by the inhibition constant, KI​ ), followed by the irreversible covalent bond formation (governed by the inactivation rate, kinact​ )[4].

Kinetics E Target Protein (Cys-SH) EI Non-covalent Complex (E·I) E->EI k_on I Fragment (CAS 92105-53-8) I->EI EI->E k_off (K_I) EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact

Figure 1: Two-step kinetic model of targeted covalent inhibition (k_inact/K_I).

Experimental Protocols

A successful FBDD campaign must be a self-validating system. Relying solely on biochemical inhibition assays is insufficient, as highly reactive fragments can cause assay interference or non-specific protein labeling. The following protocols establish a rigorous validation funnel to ensure trustworthiness in your hit identification.

Protocol 1: Intrinsic Reactivity Profiling (GSH Assay)

Causality: Before exposing the fragment to the target protein, its intrinsic electrophilicity must be quantified. If the fragment is too reactive, it will indiscriminately bind off-target proteins, leading to toxicity. If it is too inert, it will fail to trap the weak non-covalent complex. We use Glutathione (GSH) as a surrogate cellular nucleophile to establish a baseline half-life ( t1/2​ ).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide in LC-MS grade DMSO.

  • Reaction Mixture: In a 96-well plate, combine 100 µM of the fragment with 5 mM reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation & Sampling: Incubate the plate at 37°C. Quench 50 µL aliquots at specific time points (0, 1, 2, 4, 8, 12, and 24 hours) by adding an equal volume of 1% Formic Acid in Acetonitrile.

  • LC-MS Analysis: Analyze the quenched samples via LC-UV-MS. Monitor the depletion of the parent fragment mass ( m/z 256.1 [M+H]+ ) and the corresponding appearance of the GSH-adduct.

  • Data Processing: Plot the natural log of the remaining fragment concentration versus time to calculate the pseudo-first-order rate constant ( kGSH​ ) and half-life ( t1/2​ ). Ideal fragments for screening exhibit a t1/2​ between 2 to 12 hours.

Protocol 2: Intact Protein Mass Spectrometry (Hit Validation)

Causality: To confirm that the fragment physically modifies the target protein, we perform intact Mass Spectrometry (MS). The displacement of the chloride ion during the SN​2 reaction results in a highly specific mass shift. For this specific compound (Exact Mass: 255.10 Da), the loss of HCl (35.98 Da) results in a net addition of +219.1 Da to the target protein.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target protein (containing the targetable cysteine) to 2 µM in a mass-spec compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Crucial: Avoid nucleophilic buffers like Tris or reducing agents like DTT, which will quench the warhead.

  • Labeling: Add the fragment to a final concentration of 20 µM (10-fold molar excess). Include a DMSO-only vehicle control.

  • Incubation: Incubate at Room Temperature for 2 hours.

  • Desalting & MS: Desalt the sample using a C4 ZipTip or an online rapid-desalting LC column. Analyze using a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use maximum entropy algorithms (e.g., MaxEnt1) to deconvolute the multiply charged envelope into an intact mass. Validate the hit by identifying the distinct +219.1 Da peak relative to the apo-protein control.

Workflow A 1. Library Screening (Biochemical Assay) B 2. Intrinsic Reactivity (GSH t_1/2 > 2h) A->B C 3. Intact MS Validation (+219.1 Da Shift) B->C D 4. Peptide Mapping (Identify Cys Residue) C->D E 5. SAR Optimization (Transition to Acrylamide) D->E

Figure 2: Covalent Hit Validation and Optimization Workflow.

Data Presentation & Warhead Optimization

Once the chloroacetamide fragment is validated as a binder, it serves as a structural anchor. However, to avoid side effects, it is crucial to select a warhead that forms covalent bonds selectively[5]. The standard medicinal chemistry trajectory involves optimizing the pharmacophore (the isopropoxyphenyl region) to maximize non-covalent affinity ( KI​ ), and subsequently "tuning down" the warhead reactivity by replacing the highly reactive chloroacetamide with a less reactive acrylamide or chlorofluoroacetamide[1][4].

Table 1: Physicochemical Properties of CAS 92105-53-8

PropertyValueRelevance to FBDD
Molecular Formula C13​H18​ClNO2​ Standard fragment size.
Molecular Weight 255.74 g/mol Ideal for Rule of 3 (Ro3) compliance in fragments.
Expected MS Shift +219.1 DaExact mass added to target protein upon SN​2 reaction.
LogP (Estimated) ~2.8Favorable lipophilicity for hydrophobic pocket binding.
Electrophile Type α -ChloroacetamideIrreversible, Cysteine-targeted.

Table 2: Comparative Warhead Reactivity for SAR Expansion

Warhead ClassRelative Intrinsic ReactivityReversibilityApplication Stage
Chloroacetamide HighIrreversibleEarly Fragment Screening (Hit ID)
Chlorofluoroacetamide ModerateReversible/IrreversibleLead Optimization (Tuning)
Acrylamide (Michael Acceptor) LowIrreversibleFinal Clinical Candidate (e.g., Sotorasib)

Conclusion

The compound 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide is a highly effective chemical probe for identifying targetable cysteines in novel binding pockets. By employing rigorous intrinsic reactivity profiling and intact mass spectrometry, researchers can confidently transition this initial fragment hit into a highly selective, low-reactivity clinical candidate.

References

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction RSC Medicinal Chemistry (RSC Publishing)[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Molecules (MDPI)[Link]

  • Covalent Drug Design BioSolveIT [Link]

  • Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Troubleshooting &amp; Method Optimization for CAS 92105-53-8

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, researchers, and quality control professionals tasked with developing, troubleshooting, or optimizing High-Performance Liquid C...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, researchers, and quality control professionals tasked with developing, troubleshooting, or optimizing High-Performance Liquid Chromatography (HPLC) methods for CAS 92105-53-8 (2-Chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide).

As a moderately lipophilic, neutral chloroacetamide derivative, CAS 92105-53-8 presents unique chromatographic behaviors. This guide synthesizes structural chemistry with field-proven chromatographic principles to provide self-validating troubleshooting workflows[1].

Part 1: Diagnostic Workflow for Retention Time Anomalies

Before adjusting method parameters, it is critical to diagnose whether retention time (RT) instability is a systemic hardware issue or a chemical equilibration failure. Follow the logic tree below to isolate the root cause.

RTTroubleshooting Start RT Issue Detected (CAS 92105-53-8) Decision Is drift directional or random? Start->Decision Directional Directional Drift (Increasing/Decreasing) Decision->Directional Trend observed Random Random Fluctuations (Variable RT) Decision->Random No clear trend ActionDir 1. Flush column (20 CVs) 2. Cap solvent bottles 3. Check column oven Directional->ActionDir ActionRan 1. Purge pump & degasser 2. Check check-valves 3. Verify mixing tee Random->ActionRan SST Run System Suitability Test (RT RSD < 2.0%) ActionDir->SST ActionRan->SST

Fig 1. Diagnostic workflow for resolving HPLC retention time anomalies for CAS 92105-53-8.

Part 2: Troubleshooting FAQs

Q1: Why is the retention time of CAS 92105-53-8 continuously drifting later into the run during my overnight sequences? Causality: CAS 92105-53-8 is a neutral molecule; its retention is governed almost entirely by the hydrophobic interactions with the stationary phase and the concentration of the organic modifier in the mobile phase. If you are using pre-mixed mobile phases (e.g., 50:50 Water:Acetonitrile) and the bottles are not properly capped, the highly volatile organic solvent (Acetonitrile) will evaporate over time. This gradually increases the aqueous proportion of the mobile phase, increasing the retention factor ( k ) of lipophilic compounds[2]. Solution: Always use the HPLC pump to blend solvents online (e.g., Line A: Aqueous, Line B: Organic) rather than pre-mixing in a single bottle. If pre-mixing is mandatory, use airtight safety caps with one-way air inlet valves to prevent vapor loss.

Q2: I need to improve the resolution between CAS 92105-53-8 and its starting material impurity (2-[4-(propan-2-yloxy)phenyl]ethanamine). How do I shift their retention times independently? Causality: This is a classic separation of a neutral product from an ionizable precursor. The amide bond in CAS 92105-53-8 lacks basicity (pKa > 14), meaning its ionization state—and thus its retention time—is completely unaffected by standard mobile phase pH changes (pH 2–8)[1]. Conversely, the unreacted ethanamine precursor is a strong base (pKa ~9.5). Solution: Leverage pH as a selectivity tool. Lower the mobile phase pH to 3.0 using a phosphate or formate buffer. At this pH, the basic amine is fully protonated (cationic), making it highly polar. It will elute near the void volume, while the neutral CAS 92105-53-8 will be strongly retained. You can then adjust the % Organic modifier to fine-tune the retention time of CAS 92105-53-8 without risking co-elution.

Q3: I am observing peak tailing for CAS 92105-53-8, which is affecting integration and RT reproducibility. How can I correct this? Causality: While the molecule is neutral, the amide carbonyl oxygen and nitrogen are strong hydrogen-bond acceptors and donors. If you are using an older or poorly endcapped silica-based C18 column, these functional groups will undergo secondary interactions with acidic, unreacted silanols on the silica surface, causing the analyte to "drag" through the column[2]. Solution: Switch to a high-purity, double-endcapped C18 column (e.g., superficially porous particles for higher efficiency). Alternatively, increase the column temperature to 40°C; higher thermal energy accelerates the desorption kinetics from silanol sites, sharpening the peak and slightly reducing the retention time[3].

Q4: My validated method has a run time that is too long. How can I decrease the retention time of CAS 92105-53-8 while remaining compliant with regulatory guidelines? Causality: In regulated environments (e.g., QC labs), you cannot arbitrarily change a validated method without triggering a full revalidation. However, pharmacopeial guidelines permit specific "allowable adjustments" to optimize system suitability[4]. Solution: Under USP <621> guidelines for isocratic methods, you are permitted to adjust the flow rate by ±50% and the column temperature by ±10°C[3]. Because CAS 92105-53-8 is a small molecule, increasing the flow rate by 30% and raising the temperature by 5°C will proportionally decrease the retention time while maintaining compliance, provided the system suitability criteria (resolution, tailing, RSD) are still met[5].

Part 3: Data Presentation & Method Parameters

To effectively manipulate the chromatography of CAS 92105-53-8, one must understand how its structural features translate into chromatographic behavior, and what regulatory boundaries apply when optimizing the method.

Table 1: Physicochemical Properties & Chromatographic Implications of CAS 92105-53-8

Structural FeatureChemical PropertyChromatographic Impact & Optimization Strategy
Isopropyl Ether Group Lipophilic tailIncreases overall retention factor ( k ). Requires >40% organic modifier (Acetonitrile or Methanol) for elution within 10 minutes on a standard C18 column.
Amide Bond Neutral, H-bondingRT is independent of mobile phase pH (pH 2-8). Prone to secondary interactions with active silanols; requires endcapped stationary phases.
Chloroalkyl Group Electrophilic/ReactiveSensitive to high pH. Avoid mobile phases with pH > 8.0 to prevent on-column hydrolysis or degradation of the impurity during analysis.

Table 2: USP <621> Allowable Adjustments for Isocratic RT Optimization [3][4]

ParameterUSP <621> Allowable LimitExpected Effect on CAS 92105-53-8 Retention Time
Flow Rate ±50%Inversely proportional. A 50% increase in flow reduces RT by ~33%.
Column Temperature ±10°C~1-2% decrease in RT per 1°C increase due to reduced mobile phase viscosity and increased mass transfer.
Mobile Phase pH ±0.2 unitsNegligible effect on CAS 92105-53-8. Highly impactful on ionizable impurities.
Organic Modifier ±30% relative (max ±10% absolute)Exponential impact. A 10% absolute increase in Acetonitrile will drastically reduce RT.
Part 4: Experimental Protocols

Systematic RT Optimization and Column Equilibration Protocol To ensure a self-validating system where retention times are locked and reproducible, execute the following step-by-step methodology prior to sequence initiation.

Step 1: Mobile Phase Preparation & System Purging

  • Prepare the aqueous phase (e.g., 0.1% Formic Acid in HPLC-grade Water) and organic phase (e.g., 100% Acetonitrile) in separate, clean reservoirs.

  • Cap reservoirs with vapor-trapping safety caps to prevent modifier evaporation over long sequences.

  • Open the pump purge valve. Purge each line at 5.0 mL/min for 5 minutes to eliminate micro-bubbles and prevent cavitation, which causes random RT fluctuations[6].

  • Close the purge valve.

Step 2: Column Equilibration (The 20-CV Rule) Causality: Stationary phase pores must be fully wetted and saturated with the exact ratio of the mobile phase to ensure consistent partitioning of the analyte[7].

  • Calculate the Column Volume (CV) using the formula: CV≈π×r2×L×0.68 (where r is radius, L is length, and 0.68 is the interstitial porosity factor). For a standard 4.6 x 150 mm column, 1 CV ≈ 1.5 mL.

  • Set the column oven to the target temperature (e.g., 30°C).

  • Pump the starting mobile phase composition through the column for a minimum of 20 Column Volumes (approx. 30 mL, or 30 minutes at 1.0 mL/min).

  • Monitor the baseline via UV detection (e.g., 220 nm). Equilibration is achieved only when the baseline drift is < 1 mAU/min and pump pressure ripple is < 1%.

Step 3: Self-Validating System Suitability Test (SST)

  • Prepare a standard solution of CAS 92105-53-8 at the target working concentration (e.g., 0.1 mg/mL).

  • Perform six (6) replicate injections of the standard.

  • Validation Criteria:

    • Calculate the Relative Standard Deviation (%RSD) of the Retention Time across the 6 injections.

    • If RT %RSD is ≤ 2.0% , the system is thermodynamically and chemically stable[3]. The optimization is successful, and the sample sequence may begin.

    • If RT %RSD is > 2.0%, return to the Diagnostic Workflow (Fig 1).

References
  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • HPLC Troubleshooting – Retention Time and Baseline Issues. CHROMacademy. Available at:[Link]

  • Effective HPLC method development. SciSpace. Available at: [Link]

  • USP <621> Chromatography Overview. Scribd. Available at: [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. Available at:[Link]

  • Chromatography Method Modernization per USP <621> Revisions. Agilent. Available at: [Link]

  • USP 621 Key Requirements Explained. YouTube. Available at: [Link]

  • Future-Proof Solutions for Regulated Laboratories in the Face of Changing USP <621> Guidelines. Thermo Fisher Scientific / LCMS.cz. Available at: [Link]

  • HPLC Troubleshooting | for senior Level. YouTube. Available at:[Link]

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Optimization

Technical Support Center: Resolving Solubility Challenges for Test Compounds

A Guide for Researchers on CAS 92105-53-8 and Other Poorly Soluble Molecules in Cell-Based Assays As Senior Application Scientists, we frequently partner with researchers to overcome the common yet critical hurdle of com...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on CAS 92105-53-8 and Other Poorly Soluble Molecules in Cell-Based Assays

As Senior Application Scientists, we frequently partner with researchers to overcome the common yet critical hurdle of compound solubility. A brilliant experimental design can be undermined if the test compound doesn't remain in solution at the desired concentration in the cell culture medium. This guide provides a comprehensive, question-and-answer-based resource for troubleshooting solubility issues with challenging compounds like CAS 92105-53-8, focusing on dissolution in Dimethyl Sulfoxide (DMSO) and subsequent dilution into aqueous cell culture media.

Frequently Asked Questions (FAQs)

Q1: I'm starting with a new compound (CAS 92105-53-8). What is the first step for preparing a stock solution?

A1: The foundational step is to create a high-concentration primary stock solution in an appropriate organic solvent, with DMSO being the most common choice due to its broad dissolving power.[1]

  • Causality: Creating a concentrated stock (e.g., 10-100 mM) in 100% DMSO allows you to introduce a very small volume into your aqueous cell culture medium.[2] This minimizes the final concentration of the organic solvent, which can be toxic to cells, typically keeping it below 0.5%.[1]

  • Best Practice: Always begin by consulting the manufacturer's product information sheet for any specific solubility recommendations.[2] Before preparing a large batch, test the solubility of a small amount of the compound. Ensure the compound is fully dissolved by vortexing and, if necessary, using brief sonication in a water bath.[1] Gentle warming (e.g., 37°C) can also help, but be cautious as heat can degrade some compounds.[1]

Q2: Why is the final DMSO concentration in my cell culture so important?

A2: While an excellent solvent, DMSO is not inert and can have direct biological effects on your cells. High concentrations can lead to cytotoxicity, changes in gene expression, and interference with assay components.[1][2]

  • Trustworthiness: It is critical to keep the final DMSO concentration in your assay as low as possible (ideally ≤0.1% and almost always below 0.5%) and, most importantly, consistent across all experimental conditions, including your "vehicle control."[1][3] The vehicle control—media containing the same final concentration of DMSO as your treated wells—is essential to distinguish the effects of the compound from the effects of the solvent itself.[1]

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my cell culture medium. What happened?

A3: This is a very common phenomenon known as "solvent shock" or "precipitation upon dilution." Your compound is likely highly hydrophobic (lipophilic). While soluble in 100% DMSO, the rapid shift to a predominantly aqueous environment (your cell culture medium) causes the compound to crash out of solution.[4]

  • Expertise: Think of it as the compound molecules suddenly being surrounded by water, with which they are not compatible. They rapidly aggregate together to minimize their contact with the water, forming a visible precipitate. This drastically reduces the effective concentration of your compound in the media, leading to inaccurate and unreliable experimental results.

Troubleshooting Guide: From Precipitation to Clear Solution

This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them.

Issue 1: Immediate Precipitation Upon Dilution

You've added your DMSO stock to the pre-warmed media, and it instantly turns cloudy or you see visible particles.

  • Step-by-Step Troubleshooting:

    • Reduce Final Concentration: The most direct solution is to lower the working concentration of your compound. It's possible your target concentration simply exceeds the compound's solubility limit in the aqueous medium.

    • Optimize Dilution Technique: Do not add the DMSO stock directly into the full volume of media. Instead, add the small volume of DMSO stock to a smaller volume of media first, or add the stock solution dropwise to the full volume of media while gently vortexing or swirling. This gradual introduction can sometimes prevent the rapid aggregation that causes precipitation. Always use pre-warmed (37°C) media, as cold temperatures can decrease solubility.

    • Perform Serial Dilutions in 100% DMSO: Before the final dilution into your aqueous medium, perform your serial dilutions in 100% DMSO.[1] This ensures that when you add the stock to your media, you are always adding the same small volume of DMSO, keeping the final solvent concentration consistent across your dose-response curve.[1][2]

Issue 2: The Solution is Initially Clear but Becomes Cloudy Over Time in the Incubator

Your plates looked perfect after preparation, but hours or days later, you observe precipitation.

  • Potential Causes & Solutions:

    • Compound Instability: The compound may be degrading into less soluble byproducts. Consider preparing fresh dilutions more frequently for long-term experiments.

    • Media pH Changes: Cellular metabolism can alter the pH of the culture medium over time, which can, in turn, affect the solubility of a pH-sensitive compound. Monitor the media color (if it contains phenol red) and consider changing the media more frequently.

    • Interactions with Media Components: The compound may be interacting with salts, amino acids, or proteins in the media, forming insoluble complexes. If you are using serum, proteins like albumin can bind to and solubilize some compounds, but can also lead to precipitation in other cases.

    • Evaporation: Ensure proper humidification in your incubator. Evaporation can concentrate all components in the media, potentially pushing your compound beyond its solubility limit.

Advanced Protocols & Methodologies

If the basic troubleshooting steps are insufficient, more advanced formulation strategies may be necessary.

Protocol 1: Determining the Maximum Aqueous Solubility

This protocol helps you empirically determine the solubility limit of your compound in your specific cell culture medium.

  • Methodology:

    • Prepare High-Concentration Stock: Make a 100 mM stock solution of your compound in 100% DMSO. Ensure it is fully dissolved.

    • Pre-warm Media: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.

    • Create Serial Dilutions: Prepare a series of dilutions of your compound in the pre-warmed media. For example, create final concentrations of 200 µM, 100 µM, 50 µM, 25 µM, etc., ensuring the final DMSO concentration remains constant and low (e.g., 0.2%).

    • Incubate and Observe: Incubate the dilutions at 37°C for 1-2 hours.

    • Visual and Microscopic Inspection: Check each tube for any sign of precipitation (cloudiness, crystals). Also, check a drop of the solution under a microscope. The highest concentration that remains completely clear is your empirical maximum soluble concentration in that specific medium.

Protocol 2: Using Co-solvents or Surfactants

For highly challenging compounds, co-solvents or surfactants can be employed to improve and maintain solubility.[5][6]

  • Co-solvents: These are water-miscible organic solvents that can help bridge the polarity gap between the drug and the aqueous media.[7][8]

    • Examples: Polyethylene glycol 400 (PEG 400), Propylene glycol, Ethanol.[5][6]

    • Method: Try preparing an intermediate stock solution. For example, dilute your 100 mM DMSO stock 1:9 in PEG 400 to create a 10 mM stock in 10% DMSO/90% PEG 400. Then, use this intermediate stock for your final dilution into the cell culture medium.

    • Critical Control: You MUST test the toxicity of the co-solvent on your specific cell line. Run a dose-response curve for the co-solvent alone to determine the maximum non-toxic concentration.[6]

  • Surfactants: These molecules form micelles that can encapsulate hydrophobic compounds, keeping them dispersed in aqueous solution.[9]

    • Examples: Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Pluronic® F-68 are commonly used in cell culture applications because they are generally less cytotoxic than ionic surfactants.[9][10][11]

    • Method: Add a very low concentration of the surfactant (e.g., 0.01% - 0.1% w/v) to your cell culture medium before adding the compound's DMSO stock.

    • Critical Control: As with co-solvents, the potential cytotoxicity of the surfactant itself must be evaluated on your cell line.

Data & Parameters Summary

ParameterRecommendation / GuidelineRationale & Citation
Primary Solvent 100% Anhydrous DMSOExcellent dissolving power for a wide range of compounds.[1][12]
Primary Stock Conc. 10-100 mMAllows for small addition volumes, minimizing final solvent concentration.[13]
Stock Solution Storage -20°C or -80°C in small, single-use aliquotsPrevents degradation and avoids repeated freeze-thaw cycles.[1]
Final DMSO Conc. in Assay ≤ 0.5% , ideally ≤ 0.1% Minimizes solvent-induced cytotoxicity and off-target effects.[1][3]
Vehicle Control Essential Differentiates compound effects from solvent effects.[1]
Aids to Dissolution Vortexing, Sonication, Gentle Warming (37°C)Provides physical energy to overcome crystal lattice energy and promote solvation.[1][14]
Alternative Solvents Ethanol, DMF, PEG 400May offer better solubility for specific compounds. Always check for cell compatibility.[5][7]
Solubilizing Excipients Tween® 80, Pluronic® F-68Non-ionic surfactants that can form micelles to encapsulate and disperse hydrophobic drugs.[9][10]

Visual Workflow & Concepts

Below are diagrams to help visualize the troubleshooting workflow and the mechanism of surfactant-aided solubilization.

cluster_prep Stock Preparation cluster_dilution Dilution into Media cluster_troubleshoot Troubleshooting A Prepare 10-100 mM Stock in 100% DMSO B Use Vortexing, Sonication, or Gentle Heat to Dissolve A->B C Dilute to Final Conc. in 37°C Media B->C D Precipitation? C->D E SUCCESS: Proceed with Assay (Include Vehicle Control) D->E No F IMMEDIATE PRECIPITATION D->F Yes (Immediate) G DELAYED PRECIPITATION D->G Yes (Delayed) H 1. Lower Final Conc. 2. Optimize Dilution 3. Serial Dilute in DMSO F->H I 1. Check for Degradation 2. Monitor Media pH 3. Consider Media Interactions G->I J Still Precipitates? H->J I->J J->E No K ADVANCED: Use Co-solvents (PEG 400) or Surfactants (Tween 80) (Test for Toxicity!) J->K Yes

Caption: Troubleshooting workflow for resolving compound solubility issues.

Caption: Diagram of a micelle encapsulating a hydrophobic compound.

References

  • Benchchem. Application of Surfactants in Cell Culture Media: A Review and Theoretical Protocol for Potassium Neodecanoate.
  • Benchchem. Technical Support Center: Compound Precipitation in Cell Culture Media.
  • Cospheric. Surfactants.
  • Kyfora Bio. Ionic and Nonionic Surfactants.
  • Best Surfactants for Microfluidic Droplet Generation. (2025).
  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019). PMC.
  • Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. (2001). PubMed.
  • Why Tween surfactant are suitable for cell culture? Is there any particular physical/chemical reason? (2016). ResearchGate.
  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate.
  • Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Frontiers in Pharmacology.
  • A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Common Cell Culture Problems: Precipitates. Sigma-Aldrich.
  • Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. (2025). IJCRT.org.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Cosolvent. Wikipedia.
  • How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate.
  • How can I dissolve hydrophobic compounds in DMEM media? (2015). ResearchGate.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... (2021). PMC.
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014).
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • New drug-formulation method may lead to smaller pills. (2021). MIT News.
  • SAFETY DATA SHEET PRODUCT 1. CHEMICAL PRODUCT AND COMPANY IDENTIFICATION 2. COMPOSITION/INFORMATION ON INGREDIENTS 3. HAZARDS ID.
  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride | 25952-53-8. ChemicalBook.
  • Solubilization techniques used for poorly water-soluble drugs. (2022). PMC.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2018). Int J Pharm Chem Anal.
  • Supplier CAS No 393105-53-8. BuyersGuideChem.
  • Considerations regarding use of solvents in in vitro cell based assays. (2013).
  • Considerations regarding use of solvents in in vitro cell based assays. (2013). PMC.
  • SAFETY DATA SHEET. (2012). Fisher Scientific.
  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
  • Preparing Stock Solutions. PhytoTech Labs.
  • Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics.
  • Dimethyl Sulfoxide | (CH3)2SO | CID 679. (2022). PubChem.
  • Dimethyl sulfoxide. Wikipedia.
  • Safety Data Sheet. (2021). 3M.
  • How To Make A Standard Solution. (2024). The Chemistry Blog - Buy Chemicals Online.
  • 2.5: Preparing Solutions. (2025). Chemistry LibreTexts.
  • CAS 25952-53-8 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. Alfa Chemistry.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • DMSO Physical Properties. gChem.
  • SAFETY DATA SHEET. (2018). Palmer Holland.
  • Cyclohexanol, 5-methyl-2-(1-methylethyl)-, triester with boric acid (H 3 BO 3 ), (1R,1′R,1′′ - R,2S,2′S,2 - CAS Common Chemistry.
  • Solubility Data of DMSO. Scribd.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021).
  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. (2026). ResearchGate.
  • 1-(3-DIMETHYL AMINOPROPYL)-3- ETHYLCARBODIIMIDE HYDROCHLORIDE - CAS No 25952-53-8. CDH Fine Chemical.

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Troubleshooting

Technical Support Center: A Guide to Reducing Background Noise in Peptide LC-MS Detection

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with background noise during the Liquid Chromatography-Mass...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with background noise during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of therapeutic peptides. Achieving the required low limits of quantification (LLOQ) for pharmacokinetic (PK) and biomarker studies is often hampered by a high signal-to-noise ratio. This document provides in-depth, field-proven troubleshooting strategies and foundational knowledge to help you systematically identify, mitigate, and prevent sources of background noise in your assays.

Our approach moves beyond simple checklists to explain the causality behind each recommendation, empowering you to make informed decisions in your method development and daily operations.

Section 1: Foundational Knowledge - Understanding the Noise

A clear understanding of the origin and nature of noise is the first step toward its elimination. In LC-MS, noise is broadly categorized as either chemical or electronic. While electronic noise is inherent to the detector system, chemical noise is the primary contributor to high baselines and is the focus of our mitigation strategies.

FAQs: The Basics of Background Noise

Q1: What are the primary sources of chemical noise in LC-MS?

A: Chemical noise originates from any ionized species that reaches the detector but is not the analyte of interest. These sources are pervasive and can be introduced at any stage of the analytical workflow. The most common culprits include:

  • Mobile Phase Contamination: Impurities in solvents (water, acetonitrile, methanol), and the use of non-volatile buffers or low-purity additives are major sources.[1] Even high-grade solvents can become contaminated over time.[1]

  • System Contamination: Buildup of salts, sample matrix components, or previously analyzed compounds within the LC flow path (tubing, pump, injector, column) can leach into the mobile phase, creating a consistently high background.[2]

  • Sample Matrix Effects: Endogenous components from biological samples (lipids, salts, proteins) can co-elute with the target peptide, causing ion suppression or contributing to the noise floor.[3]

  • Consumables and Lab Environment: Leachables from plasticware (e.g., pipette tips, vials, solvent bottles) and contaminants from the laboratory air can introduce interfering compounds.

Q2: How do the properties of peptides make them susceptible to background noise issues?

A: The inherent properties of peptides present unique challenges:

  • Multiple Charge States: Peptides often form multiple charge states during electrospray ionization (ESI), which can complicate spectral interpretation and require a wider mass range scan, potentially increasing the chances of detecting background ions.[4]

  • Adsorption: Peptides can adsorb to surfaces in the sample vials and LC system, leading to carryover, which manifests as "ghost peaks" or a noisy baseline in subsequent runs.[2]

  • Ion Pairing Agents: Achieving good chromatography for peptides often requires mobile phase additives like trifluoroacetic acid (TFA). While excellent for UV detection, TFA is a notorious ion-suppressing agent in MS and can contribute significantly to background noise, often requiring a difficult system flush to remove.[5][6]

Section 2: Proactive Noise Reduction - System & Consumables

The most effective strategy for managing background noise is to prevent its introduction in the first place. This section details best practices for mobile phase preparation and system hygiene.

Troubleshooting Guide: Mobile Phase Preparation for High-Sensitivity Peptide Analysis

The quality of your mobile phase is paramount. Every component contributes to the background signal, directly impacting your detection limits.[1]

Protocol 1: Preparing a Low-Noise Mobile Phase

  • Solvent and Reagent Selection:

    • Action: Exclusively use LC-MS grade solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium formate, etc.).[1] HPLC-grade solvents, while pure, often contain higher levels of impurities that are detectable by a mass spectrometer.

    • Causality: LC-MS grade reagents are tested for low levels of metallic and organic impurities, ensuring they do not introduce extraneous ions that would elevate the baseline.

  • Additive Selection:

    • Action: For most peptide analyses using ESI, 0.1% formic acid (FA) is the standard choice as it provides protons for efficient ionization in positive mode with minimal signal suppression.[5] If ion-pairing is necessary for chromatographic resolution, consider using difluoroacetic acid (DFA) as a less-suppressive alternative to TFA. A combination of FA and ammonium formate (AF) can also improve peak shape without significant suppression.[5]

    • Causality: Strong ion-pairing agents like TFA form stable pairs with analyte molecules in the gas phase, preventing their efficient ionization and detection, a phenomenon known as ion suppression.[6] Weaker acids like FA and DFA facilitate ionization without causing significant suppression.

  • Preparation and Handling:

    • Action: Prepare mobile phases fresh and do not store aqueous mobile phases for more than a few days to prevent microbial growth. Never "top off" solvent bottles; use a fresh bottle and rinse the reservoir with the new solvent before filling.

    • Causality: Microbial growth introduces a host of organic molecules that can create significant chemical noise. Topping off bottles concentrates non-volatile impurities that have accumulated in the residual solvent.

Table 1: Comparison of Common Mobile Phase Additives for Peptide LC-MS

AdditiveTypical ConcentrationChromatographic Performance (Peak Shape)MS Signal (Ionization Efficiency)Recommended Use
Formic Acid (FA) 0.1%GoodExcellentStandard for most LC-MS peptide applications.[5]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%ExcellentPoor (Severe Ion Suppression)Primarily for LC-UV methods; avoid for MS if possible.[6]
Difluoroacetic Acid (DFA) 0.05 - 0.1%Very GoodGoodA compromise for methods needing ion-pairing with MS detection.
Ammonium Formate (AF) 10 mM (with 0.1% FA)Very GoodVery GoodCan improve peak shape and retention for certain peptides.[5]
Troubleshooting Guide: System Hygiene & Contamination Prevention

A clean instrument is a quiet instrument. Routine maintenance is critical to prevent the buildup of contaminants that contribute to background noise.

System_Cleaning_Workflow A A B B A->B D D E E D->E End Maintenance Complete E->End Start Start Routine Maintenance Start->A

Section 3: Reactive Troubleshooting - A Systematic Approach to Noise Diagnosis

When high background noise appears, a logical, step-by-step approach is the most efficient way to identify and resolve the root cause.

Q3: My baseline is consistently high and noisy, even in blank injections. Where do I start?

A: This classic symptom strongly suggests a widespread contamination issue, either in your mobile phase or the LC system itself. The goal is to isolate the source.

Troubleshooting_Decision_Tree Start High Background Noise Observed A 1. Remove Column Replace with a zero-dead-volume union. Infuse mobile phase directly into MS. Start->A B Is noise still high? A->B Evaluate Baseline C Source is Mobile Phase or LC System B->C Yes D Source is likely the Column B->D No E 2. Prepare Fresh Mobile Phase Use new bottles of LC-MS grade solvents/additives. C->E J Try flushing the column. If unsuccessful, replace the column. D->J F Is noise still high? E->F Evaluate Baseline G Source is LC System Contamination F->G Yes H Source was contaminated mobile phase. Label and discard old solvents. F->H No I Perform System Flush Protocol. (See Section 2) G->I

Section 4: Advanced Optimization - Fine-Tuning the Mass Spectrometer

Optimizing the ion source parameters is a crucial step in maximizing the analyte signal while minimizing the transmission of background ions, thereby improving the signal-to-noise ratio (S/N).[3]

Troubleshooting Guide: Optimizing ESI Source Parameters

The goal of ESI optimization is to achieve efficient and stable generation of gas-phase peptide ions from the liquid eluent.

Protocol 2: Stepwise ESI Parameter Optimization

  • Initial Setup: Infuse a solution of your peptide standard at a concentration that gives a stable, mid-level signal. Use the same solvent composition as your initial LC conditions.

  • Nebulizing and Drying Gas:

    • Action: Adjust the nebulizer gas (assists in droplet formation) and drying gas (aids in desolvation) flows and temperatures.

    • Causality: Efficient desolvation is critical. Insufficient drying gas flow or temperature can lead to the formation of large solvent clusters, which increase background noise and suppress the analyte signal. Conversely, excessively high temperatures can cause thermal degradation of the peptide.

  • Capillary/Spray Voltage:

    • Action: Optimize the spray voltage. For positive ion mode, this is typically in the range of 3-5 kV.

    • Causality: The voltage creates the electric field necessary for droplet charging and Taylor cone formation. Too low a voltage results in poor ionization efficiency, while too high a voltage can cause unstable spray or electrical discharge, increasing noise.

  • Cone/Declustering Potential:

    • Action: Adjust the cone voltage (also known as declustering or fragmentor voltage). This potential difference helps to break apart solvent clusters from the analyte ions before they enter the mass analyzer.

    • Causality: A gentle increase in this voltage can significantly reduce chemical noise from solvent adducts, thereby "cleaning up" the spectrum and improving the S/N ratio.[7] However, excessive voltage can induce in-source fragmentation of the peptide itself, which is undesirable for quantification.

Table 2: Typical ESI Source Parameters and Their Primary Function

ParameterPrimary FunctionEffect on Signal-to-Noise (S/N)
Spray Voltage Creates charged droplets at the ESI needle.Affects signal intensity and spray stability.
Nebulizer Gas Aids in the formation of a fine spray (aerosol).Optimizes droplet size for efficient desolvation.
Drying Gas Flow/Temp Evaporates solvent from the charged droplets.Crucial for desolvation; reduces solvent cluster noise.
Cone/Declustering Voltage Removes solvent molecules from analyte ions (declustering).Can significantly reduce adduct-related noise.[7]
Sprayer Position Optimizes the sampling of ions into the MS inlet.Affects overall signal intensity.[7]

By implementing these proactive strategies, systematic troubleshooting workflows, and advanced optimization techniques, you can significantly reduce background noise, improve the signal-to-noise ratio, and achieve the robust, high-sensitivity LC-MS data required for successful peptide analysis in a drug development environment.

References
  • Mirza, U.A., & Chait, B.T. (1994). Effects of anions on the positive ion electrospray ionization mass spectra of peptides and proteins. Anal. Chem., 66, 2898-2904. Available at: [Link]

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. Available at: [Link]

  • Advanced Materials Technology. BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO® Columns for Chromatography Separations. Available at: [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Available at: [Link]

  • Cappadona, S., et al. (2008). Wavelet-Based Method for Noise Characterization and Rejection in High-Performance Liquid Chromatography Coupled to Mass Spectrometry. Analytical Chemistry, 80(13), 4976-4988. Available at: [Link]

  • Salvis, M.D., et al. (2011). Improved Label-Free LC-MS Analysis by Wavelet-Based Noise Rejection. Journal of Biomedicine and Biotechnology. Available at: [Link]

  • Biotech Spain. (2025). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Available at: [Link]

  • Boyes, B.E., & McCalley, D.V. (2012). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. Journal of the American Society for Mass Spectrometry, 23(8), 1437-1449. Available at: [Link]

  • BioAgilytix. (2023). Large Molecule Bioanalysis using LC/MS. Available at: [Link]

  • University of Groningen. Reduction of chemical background noise in LC-MS/MS for trace analysis. Available at: [Link]

  • Geromanos, S., et al. (2000). Tuning of an electrospray ionization source for maximum peptide-ion transmission into a mass spectrometer. Analytical Chemistry, 72(4), 777-790. Available at: [Link]

  • García, M.C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 825(2), 111-123. Available at: [Link]

  • Contract Pharma. (2024). Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. Available at: [Link]

  • Mass Analyzer Guide. (2025). LC-MS Ion Source Parameters to Optimize. YouTube. Available at: [Link]

  • Ahamed, F., et al. (2022). Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE). Bioinformatics, 38(1), 123-130. Available at: [Link]

  • Waters Corporation. (n.d.). Fast and Effective Optimization of MRM Methods for LC-MS/MS Analysis of Peptides. Available at: [Link]

  • LCGC International. (2026). Optimizing LC–MS and LC–MS-MS Methods. Available at: [Link]

  • van den Broek, I., et al. (2013). High-Sensitivity LC-MS/MS Quantification of Peptides and Proteins in Complex Biological Samples: The Impact of Enzymatic Digestion and Internal Standard Selection on Method Performance. Analytical Chemistry, 85(18), 8826-8833. Available at: [Link]

  • IQVIA Laboratories. (n.d.). Quantitative Assays for Peptides using LC-MS. Available at: [Link]

Sources

Optimization

Technical Support Center: Long-Term Storage &amp; Troubleshooting for 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide

Welcome to the Technical Support and Troubleshooting portal for 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide (CAS: 92105-53-8). This guide is designed for research scientists and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting portal for 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide (CAS: 92105-53-8). This guide is designed for research scientists and drug development professionals to ensure the chemical integrity of this highly reactive electrophilic intermediate throughout its lifecycle.

Section 1: Physicochemical Rationale & Storage Parameters

Q: What are the optimal long-term storage conditions for this compound, and what is the mechanistic rationale behind them?

A: 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide is an alkylating agent whose stability is entirely governed by the lability of its α -chloroacetamide moiety and the central amide bond. To maintain >98% purity, strict environmental controls are mandatory :

  • Temperature Control: Store at 2°C to 8°C (refrigerated) for active use or -20°C (freezer) for long-term archiving. Elevated temperatures exponentially accelerate thermal degradation and nucleophilic substitution reactions .

  • Atmospheric Control: The α -carbon is highly susceptible to nucleophilic attack by atmospheric moisture. Exposure to water vapor catalyzes the hydrolysis of the active chloride into an inactive α -hydroxyacetamide derivative. Storage under an inert blanket (Argon or ultra-pure Nitrogen) is required.

  • Light Protection: Keep in amber glass vials. UV photon absorption can induce homolytic cleavage of the C-Cl bond, leading to radical-mediated dehalogenation or cross-linking .

  • pH Isolation: Isolate from strong acids and bases to prevent acid/base-catalyzed hydrolysis of the amide linkage .

Table 1: Quantitative Stability Metrics and Degradation Kinetics

Storage ConditionEnvironmental FactorsEstimated Shelf LifePrimary Degradation Mechanism
-20°C Inert (Argon/N2), Dark> 24 MonthsNegligible
2°C to 8°C Desiccated, Dark12 - 24 MonthsTrace Hydrolysis
25°C (Ambient) Ambient Humidity (60% RH)< 3 MonthsMoisture-induced α -chloro hydrolysis
40°C (Stress) 75% RH< 2 WeeksRapid amide hydrolysis & thermal degradation

Section 2: Troubleshooting Guide: Degradation Identification

Q: My downstream synthesis yields have dropped significantly. How can I determine if my batch of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide has degraded?

A: A sudden drop in yield typically indicates that the electrophilic α -chloro group has been compromised by moisture or that the amide bond has cleaved. You must implement a self-validating analytical protocol to identify the specific degradants.

DegradationPathways Parent 2-chloro-N-{2-[4-(propan-2-yloxy) phenyl]ethyl}acetamide Moisture Atmospheric Moisture (H2O Nucleophile) Parent->Moisture Nucleophilic Substitution AcidBase Extreme pH (Acid/Base Catalysis) Parent->AcidBase Amide Hydrolysis UV UV / Thermal Stress Parent->UV Homolytic Cleavage Hydroxyl N-alkyl-2-hydroxyacetamide (Loss of Electrophilicity) Moisture->Hydroxyl Amine 2-(4-isopropoxyphenyl)ethylamine + Chloroacetic Acid AcidBase->Amine Radical Dehalogenated / Cross-linked Byproducts UV->Radical

Fig 1. Primary degradation pathways of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide.

Methodology: Stability-Indicating HPLC-UV Analysis

To definitively diagnose the structural integrity of your batch, execute the following workflow:

  • Sample Preparation: Dissolve 1.0 mg of the suspect batch in 1.0 mL of anhydrous HPLC-grade Acetonitrile (ACN) to halt any further aqueous degradation.

  • Column Selection: Utilize a reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Setup: Prepare a gradient system using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: The acidic buffer suppresses the ionization of trace acidic degradants (like chloroacetic acid), ensuring sharp peak shapes and preventing column tailing.

  • Detection Parameters: Set the UV detector to 254 nm , which is optimal for the isopropoxyphenyl chromophore.

  • Data Interpretation:

    • Observation: A new peak eluting earlier (lower retention time) than the parent compound.

    • Conclusion: Indicates the formation of the α -hydroxyacetamide or the free 2-(4-isopropoxyphenyl)ethylamine. Both degradants are significantly more polar than the parent chloroacetamide, confirming moisture contamination or amide hydrolysis.

Section 3: FAQ: Handling, Aliquoting, and Workflow Integration

Q: Our lab frequently opens the main stock bottle. How can we prevent moisture condensation and subsequent degradation?

A: Repeatedly opening a cold container in a humid laboratory environment causes immediate condensation of water vapor directly onto the hygroscopic solid. This microscopic moisture initiates rapid, localized hydrolysis of the chloroacetamide group. To prevent this, you must transition to an inert aliquoting system.

Methodology: Inert Aliquoting Protocol

Implement this self-validating handling system upon receiving a new batch to ensure absolute integrity throughout the project lifecycle:

  • Thermal Equilibration: Remove the sealed stock container from the 2-8°C refrigerator. Do not open it. Allow it to sit in a desiccator at room temperature for a minimum of 60 minutes. Causality: This ensures the internal chemical reaches ambient temperature, physically preventing atmospheric moisture from condensing on a cold surface once opened.

  • Inert Transfer: Transfer the unopened container into a glove box or a controlled environment purged with dry Argon. Note: Argon is strictly preferred over Nitrogen as its higher density allows it to form a stable, protective blanket over the solid powder.

  • Rapid Aliquoting: Open the container and rapidly weigh out single-use aliquots (e.g., 50 mg - 100 mg) into pre-dried, amber glass vials.

  • Hermetic Sealing: Purge the headspace of each individual vial with Argon, seal tightly with PTFE-lined caps, and wrap the exterior junction with Parafilm to block micro-permeation of humidity.

  • Lifecycle Storage: Return all single-use vials to the 2-8°C refrigerator. When an experiment is required, retrieve only one vial, equilibrate it to room temperature, and discard any unused portion to eliminate cross-contamination risks.

References
  • ACS Publications. "Self-Immolative System for Disclosure of Reactive Electrophilic Alkylating Agents: Understanding the Role of the Reporter Group." Journal of Organic Chemistry. Available at:[Link]

  • MDPI. "Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties." Pharmaceuticals. Available at:[Link]

Troubleshooting

Technical Support Center: Purification of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in isolating high-purity chloroacetamides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in isolating high-purity chloroacetamides. The synthesis of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide —typically achieved via the acylation of 4-isopropoxyphenethylamine with chloroacetyl chloride—presents specific separation challenges due to the amphiphilic nature of the byproducts.

This guide provides a self-validating, mechanistically grounded framework for isolating your target molecule with >98% purity, ensuring reliable downstream biological or synthetic applications.

Part 1: Byproduct Profiling & Separation Logic

To design an effective purification protocol, we must first understand the physicochemical causality of the reaction mixture. The acylation reaction utilizes a base (e.g., Triethylamine or K₂CO₃) to neutralize the HCl generated[1]. When the reaction concludes, the crude mixture is a complex matrix.

Separation relies on manipulating the ionization states of these components. By sequentially altering the pH of the aqueous wash, we can force specific byproducts into the aqueous layer while retaining the neutral, lipophilic target amide in the organic phase.

Quantitative Physicochemical Profile of Reaction Components
ComponentChemical NatureEst. pKaMolar Eq.Primary Removal Strategy
Target Chloroacetamide Neutral~15.0 (Amide)1.0 (Target)Retained in Organic Phase
4-Isopropoxyphenethylamine Basic~9.81.01M HCl Wash (Protonation to salt)
Chloroacetic Acid Acidic2.86VariableSat. NaHCO₃ Wash (Deprotonation)
Triethylamine (TEA) Basic10.751.2 - 2.01M HCl Wash (Protonation to salt)
Diacylated Impurity NeutralN/A< 0.05Recrystallization / Chromatography

Part 2: Standard Operating Procedure (SOP) for Purification

This step-by-step protocol is designed as a self-validating system. If each step is executed correctly, the physical state of the mixture will confirm the success of the phase transfer.

Phase 1: Liquid-Liquid Extraction (LLE)
  • Reaction Quenching: Upon completion (verified by TLC), quench the reaction by pouring the mixture into ice-cold distilled water[2]. This immediately halts further acylation and precipitates bulk salts.

  • Organic Partitioning: Dilute the mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Causality: The target chloroacetamide is highly lipophilic due to the isopropoxyphenyl group and will partition entirely into the organic layer.

  • Acidic Wash (Amine Removal): Wash the organic layer with two volumes of 1M HCl . Mechanistic Action: The unreacted 4-isopropoxyphenethylamine and TEA base are protonated into highly water-soluble ammonium chlorides.

  • Basic Wash (Acid Removal): Wash the organic layer with two volumes of Saturated NaHCO₃ . Mechanistic Action: Unreacted chloroacetyl chloride rapidly hydrolyzes to chloroacetic acid[3]. The bicarbonate deprotonates it to sodium chloroacetate, forcing it into the aqueous phase. Self-Validation: CO₂ gas evolution will be visible; wait until bubbling ceases to ensure complete neutralization.

  • Drying: Wash with brine (saturated NaCl) to remove residual water, then dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

Phase 2: Recrystallization (Neutral Impurity Removal)

If diacylation occurred (N,N-bis(chloroacetyl)amine formation), it will co-elute with your target product during LLE because it is neutral and lipophilic[4].

  • Dissolve the crude solid in a minimum volume of boiling Ethanol or an Ethyl Acetate/Hexane mixture[2].

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-5 °C).

  • Filter the resulting crystals via a Büchner funnel and wash with ice-cold solvent. The diacylated byproduct, having different solubility kinetics, remains in the mother liquor.

Part 3: Troubleshooting & FAQs

Q1: My crude NMR shows an unexpected singlet around ~4.2 ppm, distinct from my product's chloroacetyl peak (~4.0 ppm). What is this, and how do I remove it? A: This is the diacylated byproduct (N,N-bis(chloroacetyl) derivative). It forms when excess chloroacetyl chloride reacts with the newly formed secondary amide. Because it is neutral, it cannot be removed via acid/base washing. You must remove it via recrystallization. To prevent it in future batches, strictly limit chloroacetyl chloride to 1.05 equivalents and ensure dropwise addition at 0 °C to control the exothermic reaction.

Q2: The product forms a stubborn emulsion during the NaHCO₃ wash. How do I break it? A: Emulsions are common in chloroacetamide syntheses due to the amphiphilic nature of the intermediate salts. To break the emulsion, add a small volume of saturated brine (NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer. Alternatively, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts that stabilize the emulsion.

Q3: I want to avoid organic solvents entirely. Is there a greener purification method? A: Yes. If the synthesis is adapted to Schotten-Baumann conditions using an aqueous phosphate buffer or pure water as the solvent, the target 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide will often precipitate directly out of the reaction mixture as a solid[5]. You can isolate it via simple vacuum filtration and wash with cold water, bypassing liquid-liquid extraction entirely[3].

Part 4: Visualized Purification Workflow

G Reaction Crude Reaction Mixture Aqueous Liquid-Liquid Extraction Reaction->Aqueous AcidWash 1M HCl Wash (pH ~1) Aqueous->AcidWash BaseWash Sat. NaHCO3 Wash (pH ~8) AcidWash->BaseWash Brine Brine Wash & Drying BaseWash->Brine Evap Solvent Evaporation Brine->Evap Recryst Recrystallization Evap->Recryst Pure Target Chloroacetamide Recryst->Pure

Workflow for the purification of the target chloroacetamide from synthesis byproducts.

References

  • Sphinx Knowledge House. A facile one-pot process for the synthesis of amides from aromatic amines and chloroacetyl chloride. 1

  • International Journal of Pharmaceutical Research & Development. A GREEN APPROACH TO THE SYNTHESIS OF a-SUBSTITUTED CHLOROACETAMIDES FROM CHLOROACETYL CHLORIDE USING WATER AS A SOLVENT. 5

  • Taylor & Francis. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. 3

  • Benchchem. Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. 2

  • Benchchem. p-Hydroxyphenyl chloroacetate | High Purity | RUO.

  • Chemistry-Chemists. OR 8: The Metalation Reaction with Organolithium Compounds. 4

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide vs other chloroacetamide electrophiles

An In-Depth Analysis of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide and its Place in the Covalent Inhibitor Landscape Introduction: The Resurgence of Covalent Modifiers in Drug Discovery In the landscape of m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide and its Place in the Covalent Inhibitor Landscape

Introduction: The Resurgence of Covalent Modifiers in Drug Discovery

In the landscape of modern drug discovery and chemical biology, the strategic use of covalent inhibitors has seen a remarkable resurgence.[1] These molecules, which form a stable, covalent bond with their biological target, offer distinct advantages, including prolonged duration of action and high potency.[2] At the heart of these covalent modifiers lies the "warhead," an electrophilic functional group designed to react with a specific nucleophilic amino acid residue, most commonly cysteine, on the target protein.[3]

Among the arsenal of electrophilic warheads, chloroacetamides have long been recognized for their utility.[4] While sometimes perceived as having high reactivity, their capacity to form irreversible covalent bonds provides an unambiguous method for detecting target engagement.[4] This guide offers a comparative analysis of chloroacetamide electrophiles, with a specific focus on 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide . We will delve into the fundamental principles governing their reactivity, compare their performance with other chloroacetamide-based electrophiles, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this important class of covalent modifiers.

The Mechanism of Action: A Classic SN2 Reaction

The reactivity of chloroacetamides is fundamentally governed by a bimolecular nucleophilic substitution (SN2) reaction.[5] In this one-step process, a nucleophile, typically the thiolate anion of a cysteine residue, attacks the electrophilic α-carbon (the carbon atom bonded to the chlorine). This concerted mechanism involves the simultaneous formation of a new carbon-sulfur bond and the cleavage of the carbon-chlorine bond, with the chloride ion acting as the leaving group.[5]

The rate of this reaction is influenced by several factors, including the nucleophilicity of the attacking species, the solvent environment, and, critically for this guide, the nature of the substituent(s) on the amide nitrogen.[5]

Caption: The SN2 mechanism of covalent modification by a chloroacetamide.

Comparative Reactivity Analysis: The Influence of the N-Substituent

The reactivity of the chloroacetamide warhead can be significantly modulated by the electronic and steric properties of the N-substituent. This tunability is a key advantage in designing covalent inhibitors with an optimal balance of reactivity and selectivity.

Electronic Effects

The electronic nature of the N-substituent directly impacts the electrophilicity of the α-carbon.[6]

  • N-Aryl Substituents: When the nitrogen is attached to an aromatic ring, the nitrogen's lone pair of electrons can be delocalized into the π-system of the ring.[5] This delocalization reduces the electron-donating character of the nitrogen towards the amide carbonyl. As a result, the carbonyl group exerts a stronger electron-withdrawing effect on the α-carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack.[5] Therefore, N-aryl chloroacetamides are generally more reactive than their N-alkyl counterparts.

  • N-Alkyl Substituents: Alkyl groups are typically electron-donating. An N-alkyl substituent increases the electron density on the nitrogen atom, which in turn slightly diminishes the electron-withdrawing effect of the amide group on the α-carbon.[5] This leads to a decrease in electrophilicity and, consequently, lower reactivity compared to N-aryl chloroacetamides. For 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide , the nitrogen is bonded to an alkyl chain (a phenylethyl group), suggesting its reactivity will be primarily governed by the principles of N-alkyl chloroacetamides.

Steric Hindrance

The SN2 reaction is highly sensitive to steric hindrance around the electrophilic center. Bulky N-substituents can impede the approach of the nucleophile to the α-carbon, thereby slowing down the reaction rate.[5]

In the case of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide , the N-substituent is a 2-[4-(propan-2-yloxy)phenyl]ethyl group. While the phenyl ring is not directly attached to the nitrogen, the overall size of this group is considerable and is expected to exert a significant steric effect, likely reducing its reactivity compared to chloroacetamides with smaller, less hindered N-alkyl or N-aryl groups.[5]

Comparison with Other Chloroacetamide-Based Electrophiles

To provide a broader context, it is useful to compare the predicted reactivity of our target molecule with other classes of chloroacetamide-related electrophiles that have been developed to fine-tune reactivity:

  • Chlorofluoroacetamides (CFAs): These compounds introduce a fluorine atom on the α-carbon. While the mechanistic implications are complex, some studies have shown that CFAs can exhibit reversible binding behavior, which can be advantageous in certain therapeutic applications.[4] For instance, the CFA-based inhibitor YH-6 has been developed as a covalent inhibitor of the SARS-CoV-2 3CL protease.[7]

  • 2-Chloropropionamides: The addition of a methyl group to the α-carbon, as in 2-chloropropionamides, introduces significant steric hindrance that generally leads to a decrease in reactivity compared to the parent chloroacetamides.[8] This lower reactivity can enhance selectivity, as only proteins with high-affinity binding pockets or particularly nucleophilic cysteines may be targeted.[5]

Table 1: Predicted Relative Reactivity of Chloroacetamide Electrophiles

Electrophile ClassN-Substituent ExampleKey Structural FeaturePredicted Relative ReactivityRationale
N-Aryl ChloroacetamideN-phenylAryl group on nitrogenHighElectron-withdrawing nature of the aryl group increases electrophilicity.[6]
N-Alkyl ChloroacetamideN-methylSmall alkyl group on nitrogenModerateElectron-donating alkyl group slightly reduces electrophilicity compared to N-aryl.[5]
2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide 2-[4-(propan-2-yloxy)phenyl]ethylBulky N-alkyl substituentLower-ModerateElectron-donating alkyl nature and significant steric hindrance are expected to reduce reactivity.[5]
2-ChloropropionamideVariesMethyl group on α-carbonLowIncreased steric hindrance at the electrophilic center significantly reduces reactivity.[8]
ChlorofluoroacetamideVariesFluorine on α-carbonVariable (can be reversible)Complex electronic effects and potential for reversible covalent bonding.[4]

Experimental Protocols

To empirically determine the reactivity of chloroacetamide electrophiles, a combination of kinetic assays with model thiols and mass spectrometry-based analysis of protein modification is typically employed.

Protocol 1: Kinetic Analysis of Thiol Reactivity by HPLC

This protocol describes a method to determine the second-order rate constant for the reaction of a chloroacetamide with a model thiol, such as glutathione (GSH), by monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Chloroacetamide compound of interest (e.g., 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide)

  • Glutathione (GSH)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the chloroacetamide in acetonitrile.

    • Prepare a 100 mM stock solution of GSH in phosphate buffer (pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the appropriate volumes of phosphate buffer, GSH stock solution, and chloroacetamide stock solution to achieve the desired final concentrations. To ensure pseudo-first-order kinetics, the concentration of GSH should be at least 10-fold higher than the chloroacetamide concentration (e.g., 1 mM GSH and 0.1 mM chloroacetamide).

    • Initiate the reaction by adding the chloroacetamide stock solution last and mix thoroughly. Start a timer immediately.

  • Time-Course Monitoring:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of a solution of 0.2% TFA in 50% acetonitrile. This will stop the reaction by lowering the pH.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Monitor the disappearance of the chloroacetamide peak and the appearance of the GSH-adduct peak at a suitable wavelength (e.g., 220 nm).

  • Data Analysis:

    • Integrate the peak area of the chloroacetamide at each time point.

    • Plot the natural logarithm of the chloroacetamide concentration (or peak area) versus time. For a pseudo-first-order reaction, this plot should be linear.

    • The slope of the line is equal to -k', where k' is the pseudo-first-order rate constant.

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of GSH: k = k' / [GSH].

HPLC_Workflow A Prepare Stock Solutions (Chloroacetamide & GSH) B Initiate Reaction (Mix reactants in buffer) A->B C Time-Course Sampling (Quench at intervals) B->C D HPLC Analysis (Monitor peak areas) C->D E Data Analysis (Calculate rate constants) D->E

Caption: Workflow for kinetic analysis of chloroacetamide reactivity by HPLC.

Protocol 2: Characterization of Protein Adducts by LC-MS/MS

This protocol outlines a general workflow for identifying the site of covalent modification on a target protein by a chloroacetamide electrophile using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

Materials:

  • Target protein

  • Chloroacetamide compound

  • Reaction buffer (e.g., PBS or Tris buffer, pH 7.4-8.0)

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT or TCEP)

  • Alkylating agent for non-modified cysteines (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Procedure:

  • Covalent Labeling:

    • Incubate the target protein with an excess of the chloroacetamide compound in the reaction buffer for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 37°C).

  • Sample Preparation for Proteomics:

    • Denature the protein by adding denaturing buffer.

    • Reduce any remaining disulfide bonds with a reducing agent.

    • Alkylate the free, unreacted cysteine residues with a standard alkylating agent like iodoacetamide to prevent disulfide bond reformation. This step is crucial to distinguish between the cysteines that reacted with the chloroacetamide and those that did not.

    • Dilute the sample to reduce the urea concentration and digest the protein into peptides using a protease like trypsin overnight.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS. The peptides are first separated by reversed-phase chromatography and then subjected to tandem mass spectrometry.

    • In the mass spectrometer, the precursor ions (the modified peptides) are selected and fragmented to generate product ion spectra (MS/MS spectra).

  • Data Analysis:

    • Use specialized proteomics software to search the acquired MS/MS spectra against the sequence of the target protein.

    • The search parameters should include a variable modification corresponding to the mass of the chloroacetamide adduct on cysteine residues.

    • Manually validate the identified modified peptides by inspecting the MS/MS spectra to confirm that the fragmentation pattern is consistent with the proposed modification site.

Conclusion

Chloroacetamide electrophiles are a versatile and valuable class of warheads for the design of covalent inhibitors. The reactivity of these compounds can be rationally tuned through modification of the N-substituent, allowing for the optimization of potency and selectivity. 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide , with its N-alkyl (phenylethyl) substituent, is predicted to be a moderately reactive electrophile, with its reactivity likely attenuated by steric hindrance.

This guide has provided a framework for understanding the chemical principles that govern the reactivity of chloroacetamide electrophiles and has offered detailed experimental protocols for their characterization. By applying these principles and methods, researchers can make informed decisions in the selection and design of chloroacetamide-based covalent modifiers for their specific research and drug development goals.

References

  • De Cesco, S., et al. (2017). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry, 15(34), 7133-7141. [Link]

  • Backus, K. M., et al. (2016). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 138(22), 7084-7094. [Link]

  • Bum-Erdene, K., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Chemical Biology, 1(4), 286-296. [Link]

  • De Cesco, S., et al. (2017). A kinetic study of thiol addition to N-phenylchloroacetamide. Request PDF. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Ward, R. A., et al. (2017). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. ACS Chemical Biology, 12(8), 2143-2152. [Link]

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. [Link]

  • Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577-584. [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3416. [Link]

  • Roskoski, R. Jr. (2016). The renaissance of covalent enzyme inhibitors. Pharmacological Research, 107, 230-238. [Link]

  • Copeland, R. A. (2016). Kinetic mechanisms of covalent inhibition. Methods in Enzymology, 578, 1-23. [Link]

  • Jablonkai, I., & Hulesch, A. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 434-440. [Link]

  • Sleiman, D., et al. (2020). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Angewandte Chemie International Edition, 59(35), 15031-15039. [Link]

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. (2023). Journal of the American Chemical Society. [Link]

  • London, N., et al. (2020). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 142(35), 14837-14843. [Link]

  • Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis. (n.d.). CSH Protocols. [Link]

  • Recent advances in the development of covalent inhibitors. (n.d.). RSC Publishing. [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025). bioRxiv. [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025). bioRxiv. [Link]

  • Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. (2017). Journal of Chemical Information and Modeling. [Link]

  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022). Request PDF. [Link]

  • Ojima, I., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(20), 13852-13865. [Link]

  • Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. (2024). Request PDF. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). Future Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (2023). MDPI. [Link]

  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (n.d.). SciELO. [Link]

  • Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. (2023). ResearchGate. [Link]

Sources

Validation

Cross-reactivity of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide in high-throughput screening

Evaluating the Cross-Reactivity of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide in High-Throughput Screening: A Comparative Guide Executive Summary In covalent fragment-based drug discovery (FBDD), the balance...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Cross-Reactivity of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide in High-Throughput Screening: A Comparative Guide

Executive Summary

In covalent fragment-based drug discovery (FBDD), the balance between hit-rate sensitivity and off-target cross-reactivity is the primary determinant of a screening campaign's success. 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide is a prototypical targeted covalent inhibitor (TCI) fragment. It pairs a hydrophobic recognition element (the 4-isopropoxyphenyl group) with a highly reactive electrophilic warhead (chloroacetamide).

While chloroacetamides are exceptional "scout fragments" for mapping the ligandable proteome[1], their inherent electrophilicity often leads to promiscuous cross-reactivity in High-Throughput Screening (HTS). This guide objectively compares the performance of this specific chloroacetamide against alternative warheads (e.g., acrylamides and non-covalent acetamides) and provides self-validating experimental workflows to quantify and triage off-target liabilities.

Mechanistic Baseline: The Causality of Cross-Reactivity

To understand the cross-reactivity of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide, we must deconstruct its two-step binding kinetic model:

  • Reversible Association ( KI​ ): The isopropoxyphenyl moiety engages in hydrophobic and π−π interactions within a target protein's binding pocket.

  • Irreversible Alkylation ( kinact​ ): The chloroacetamide undergoes an SN​2 nucleophilic substitution. A proximal nucleophile (typically a deprotonated cysteine thiolate) attacks the α -carbon, displacing the chloride leaving group.

Why do chloroacetamides cross-react more than acrylamides? The activation energy barrier for the SN​2 displacement of a chloride ion is generally lower and less dependent on precise geometric alignment than the Michael addition (conjugate addition) required for acrylamides[2]. Consequently, if 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide encounters a highly nucleophilic, solvent-exposed cysteine on an off-target protein, its high intrinsic chemical reactivity ( kchem​ ) can override the need for specific non-covalent affinity ( KI​ ), resulting in a false-positive HTS hit[3].

Mechanism Cmpd 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide Target Target Protein (Specific Cysteine) Cmpd->Target Specific Affinity (Non-covalent + SN2) OffTarget Off-Target Proteins (Exposed Cysteines) Cmpd->OffTarget Cross-Reactivity (High Intrinsic Electrophilicity) GSH Glutathione (GSH) (Metabolic Scavenger) Cmpd->GSH Rapid Clearance (Short t1/2)

Mechanism of covalent binding and off-target cross-reactivity for chloroacetamide fragments.

Comparative Performance Analysis in HTS

When screening 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide, it is critical to benchmark its performance against structural analogs to isolate the contribution of the warhead from the recognition element. The table below summarizes the typical HTS profile of this compound compared to its acrylamide and non-covalent (acetamide) counterparts[2],[1],[3].

Performance Metric2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamideAcrylamide AnalogAcetamide Analog (Non-Covalent)
Electrophilic Mechanism SN​2 AlkylationMichael AdditionNone
Relative Thiol Reactivity High (~20-100x vs Acrylamide)ModerateNegligible
Typical GSH Half-Life ( t1/2​ ) < 2 hours12 - 24+ hoursStable
HTS Hit Rate (Intact MS) 2.0% - 4.0%0.2% - 1.0%< 0.1%
Proteome-Wide Cross-Reactivity High (>10% of exposed cysteines labeled)Low (<2% of exposed cysteines labeled)None
Primary Use Case "Scout" fragment for target validationLead optimization & clinical candidatesReversible control / baseline affinity

Experimental Workflows for Evaluating Cross-Reactivity

To ensure scientific integrity, the evaluation of covalent fragments must rely on self-validating assay systems. The following protocols are designed to decouple true target engagement from artifactual cross-reactivity.

Protocol 1: High-Throughput Thiol-Reactivity Counter-Screen (DTNB Assay)

Causality: Before testing against a protein, you must quantify the fragment's intrinsic electrophilicity. If the compound reacts too rapidly with free thiols, any HTS hits are likely driven by promiscuous reactivity rather than specific binding[2].

  • Step 1: Prepare a reaction buffer containing 100 mM sodium phosphate (pH 7.4), 1 mM EDTA, and 50 µM TCEP.

  • Step 2: Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to a final concentration of 100 µM. TCEP reduces DTNB to TNB 2− , yielding a bright yellow solution absorbing at 412 nm.

  • Step 3: Introduce 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide at varying concentrations (10 µM to 500 µM).

  • Step 4: Monitor the decay of absorbance at 412 nm over 7 hours. Calculate the second-order kinetic rate constant.

  • Self-Validation System: Run parallel wells with iodoacetamide (hyper-reactive positive control) and the acetamide analog of the compound (non-covalent negative control). If the acetamide analog causes a drop in absorbance, the compound is an optical interference artifact (PAINS), not a covalent binder.

Protocol 2: Intact Protein LC-MS Screening

Causality: Biochemical functional assays (e.g., fluorescence polarization) cannot distinguish between reversible inhibition, irreversible inhibition, and protein denaturation. Intact LC-MS directly observes the covalent adduct formation (a mass shift corresponding to the fragment).

  • Step 1: Incubate the target protein (2–10 µM) with 200 µM of the chloroacetamide fragment for 24 hours at 4°C.

  • Step 2: Desalt the sample rapidly using a C4 ZipTip or an inline size-exclusion column to remove unbound fragment.

  • Step 3: Analyze via High-Resolution Mass Spectrometry (HRMS) and deconvolute the spectra to calculate the percentage of labeled protein.

  • Self-Validation System: Perform the exact same assay using a Cys-to-Ala mutant of the target protein at the putative active site. If 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide still produces a mass shift on the mutant, the labeling is promiscuous and occurring at off-target surface cysteines[4].

Protocol 3: isoTOP-ABPP for Proteome-Wide Selectivity

Causality: To understand true cross-reactivity, the compound must be tested in a native, competitive cellular environment where thousands of cysteines are present[1].

  • Step 1: Treat native cell lysates with 50 µM of the chloroacetamide fragment for 1 hour.

  • Step 2: Chase with a broad-spectrum, alkyne-functionalized iodoacetamide probe to label all remaining unreacted cysteines.

  • Step 3: Append isotopically heavy (control) or light (treated) biotin-azide tags via Cu(I)-catalyzed click chemistry.

  • Step 4: Enrich via streptavidin, perform on-bead trypsin digestion, and analyze via quantitative LC-MS/MS.

  • Self-Validation System: The non-covalent acetamide analog must be run in parallel. It should yield a heavy:light isotopic ratio of 1:1 across all peptides, proving that any cysteine depletion observed with the chloroacetamide is strictly due to covalent modification, not non-covalent steric shielding.

HTS Triage Visualization

Workflow Step1 Primary HTS: Intact Protein LC-MS (Identify Covalent Adducts) Step2 Counter-Screen: DTNB Thiol-Reactivity Assay (Filter Hyper-reactive Promiscuous Hits) Step1->Step2 Primary Hits Step3 Selectivity Profiling: isoTOP-ABPP (Quantify Proteome-wide Off-Targets) Step2->Step3 Moderate Reactivity Hits Step4 Hit Optimization (Convert Warhead to Acrylamide) Step3->Step4 Validated Selective Hits

High-throughput screening triage workflow to isolate selective covalent inhibitors.

Strategic Recommendations

For drug development professionals, 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide should be utilized strictly as a "scout fragment." Its high reactivity ensures that it will capture even weakly nucleophilic cysteines, making it an excellent tool for identifying novel ligandable pockets that would be missed by weaker electrophiles[1].

However, its cross-reactivity profile makes it unsuitable as a late-stage lead. Once target engagement is confirmed via the self-validating LC-MS mutant protocols, the structure must be optimized. The standard medicinal chemistry trajectory requires attenuating the warhead—typically by converting the chloroacetamide into an acrylamide—while simultaneously optimizing the 4-isopropoxyphenyl recognition element to increase non-covalent affinity ( KI​ ), thereby restoring the therapeutic window and minimizing toxicological liabilities[3].

References

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.
  • Proteome-wide covalent ligand discovery in native biological systems.
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI.
  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery.

Sources

Comparative

Reproducibility of Covalent Binding Assays: A Technical Guide Using 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide

As a Senior Application Scientist overseeing targeted covalent inhibitor (TCI) discovery, I frequently encounter a critical bottleneck: assay reproducibility. Covalent fragment screening is not merely a measure of bindin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing targeted covalent inhibitor (TCI) discovery, I frequently encounter a critical bottleneck: assay reproducibility. Covalent fragment screening is not merely a measure of binding affinity; it is a kinetic evaluation of a two-step process involving reversible association ( Ki​ ) followed by irreversible inactivation ( kinact​ ). When assays fail to reproduce, it is rarely due to instrument error—it is usually a failure to control for intrinsic electrophilic reactivity, compound aggregation, or non-specific protein labeling.

This guide provides an objective comparison of covalent warheads and establishes a self-validating experimental framework for reproducible screening. To ground these protocols in practical reality, we will use 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide (CAS 92105-53-8)[1] as our model compound. This molecule features a moderately reactive α -chloroamide warhead coupled to a lipophilic isopropoxyphenethyl tail, making it an ideal representative of modern covalent fragment libraries[2].

Warhead Comparison: Chloroacetamides vs. Alternatives

The choice of electrophile dictates the baseline reproducibility of your assay. Highly reactive warheads (e.g., vinyl sulfonamides) often yield false positives due to promiscuous labeling of off-target cysteines or assay interference. Conversely, overly inert warheads may fail to register in primary screens.

Chloroacetamides strike an optimal balance. They are sufficiently reactive to capture weak, transient interactions in fragment-based drug discovery (FBDD)[3], yet stable enough in aqueous buffers to ensure high assay-to-assay reproducibility.

Table 1: Performance Comparison of Covalent Warheads
Electrophilic WarheadRepresentative ExampleIntrinsic Reactivity ( t1/2​ GSH)Assay ReproducibilityFalse Positive RiskPrimary Application Phase
Chloroacetamide 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamideModerate (10–120 min)HighLow-ModerateFragment Screening / Hit ID
Acrylamide Ibrutinib (analogues)Low (>120 min)Very HighLowLate-Stage Lead Optimization
Vinyl Sulfonamide Tool compoundsHigh (<10 min)LowHigh (Aggregation)Chemical Biology Probes
Fluorosulfate SuFEx librariesContext-DependentHighLowTyrosine/Lysine Targeting

Mechanistic Causality of Covalent Adduct Formation

To design a reproducible assay, we must first understand the mechanism we are measuring. The reaction between our model chloroacetamide and a target cysteine is an SN​2 nucleophilic substitution. The thiolate of the target cysteine attacks the α -carbon of the chloroacetamide, displacing the chloride ion.

Analytical Causality: Because this reaction results in the loss of HCl (36.46 Da), the exact mass of the resulting protein-ligand adduct is highly predictable. For 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide (Molecular Weight: 255.74 Da), the expected mass shift on the target protein is exactly +219.28 Da . Measuring this specific mass shift is the foundation of a self-validating assay[4].

Mechanism Target Apo-Protein Target (Reactive Cysteine) Complex Non-Covalent Complex (Reversible) Target->Complex Compound Chloroacetamide (CAS 92105-53-8) Compound->Complex Adduct Covalent Adduct (+219.28 Da Shift) Complex->Adduct k_inact

Mechanism of covalent adduct formation via SN2 nucleophilic substitution.

Self-Validating Experimental Protocols

Fluorescence-based assays (like ALARM NMR or thermal shift) are prone to false positives from autofluorescent or aggregating compounds. To guarantee reproducibility, I mandate a two-tiered orthogonal workflow: Intrinsic Reactivity Profiling followed by Intact Protein LC-MS[4].

Workflow Start Compound Library (Electrophilic Fragments) GSH GSH Reactivity Assay (Filter Hyper-reactives) Start->GSH IntactMS Intact Protein LC-MS (Primary Screen) GSH->IntactMS t1/2 > 15 min Triage Dose-Response Triage (Eliminate Aggregators) IntactMS->Triage Specific Mass Shift

Workflow for validating covalent fragment reproducibility via orthogonal screening.

Protocol 1: Intrinsic Reactivity Profiling (GSH Assay)

Purpose: To filter out hyper-reactive compounds that will cause non-specific, non-reproducible binding across different protein batches. We measure the half-life ( t1/2​ ) of the compound in the presence of glutathione (GSH).

  • Preparation: Prepare a 10 mM stock of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide in 100% DMSO.

  • Reaction Mixture: In a 96-well plate, mix 1 mM GSH with 50 µM of the compound in 100 mM PBS (pH 7.4).

  • Kinetic Readout: Monitor the depletion of the parent compound via LC-MS/MS (MRM mode) at t=0,15,30,60,120, and 240 minutes.

  • Data Analysis: Fit the depletion curve to a pseudo-first-order kinetic model to calculate t1/2​ .

Self-Validation Checkpoint: Include a highly reactive standard (e.g., a vinyl sulfone) and a negative control (unreactive amide analog). The assay is only valid if the standard exhibits a t1/2​<5 min and the negative control shows zero depletion. For our model chloroacetamide, expect a reproducible t1/2​ between 45–90 minutes[3].

Protocol 2: Intact Protein LC-MS (Target Engagement)

Purpose: The gold standard for covalent reproducibility. It directly measures the specific mass shift, eliminating false positives caused by assay interference.

  • Protein-Ligand Incubation: Incubate 2 µM of the target protein (containing the target cysteine) with 50 µM of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide in 50 mM HEPES, 150 mM NaCl, pH 7.5. Incubate at room temperature for 2 hours.

  • Desalting: Inject 10 µL of the reaction mixture onto a C4 rapid desalting column (e.g., Waters MassPREP) to remove salts and unbound ligand.

  • ESI-TOF MS Acquisition: Elute the protein directly into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a fast 2-minute gradient (5% to 95% Acetonitrile + 0.1% Formic Acid).

  • Deconvolution: Use maximum entropy deconvolution software to convert the raw m/z charge envelope into zero-charge intact mass.

Self-Validation Checkpoint: The presence of the +219.28 Da peak must be accompanied by a proportional, dose-dependent depletion of the apo-protein peak. If the apo-peak remains constant while multiple adduct peaks (+438.56 Da, +657.84 Da) appear, it indicates non-specific labeling or gas-phase adduction, and the result should be discarded as non-reproducible.

Sources

Validation

Validating the Chemical Purity of Commercial CAS 92105-53-8: A Comparative Guide to Analytical Methodologies and Vendor Benchmarking

As a Senior Application Scientist, one of the most persistent challenges in drug development and synthetic scale-up is the blind reliance on vendor-provided Certificates of Analysis (CoA). For reactive building blocks li...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in drug development and synthetic scale-up is the blind reliance on vendor-provided Certificates of Analysis (CoA). For reactive building blocks like CAS 92105-53-8 (2-Chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide), standard HPLC-UV purity claims are often deceptive.

This compound features a lipophilic isopropoxyphenyl moiety and a reactive chloroacetamide group. During its synthesis—typically via the acylation of 2-(4-isopropoxyphenyl)ethan-1-amine with chloroacetyl chloride—several structurally similar impurities can form. These include unreacted amine starting materials, hydrolyzed variants (hydroxyacetamides), and over-alkylated dimers. Because these impurities share the same primary chromophore (the aromatic ring) as the target molecule, they often exhibit identical UV extinction coefficients and can co-elute, leading to falsely inflated UV purity scores.

To ensure scientific integrity and prevent downstream synthetic failures, we must implement an Analytical Target Profile (ATP) grounded in [1]. This guide objectively compares commercial batches across different supplier tiers and details the self-validating orthogonal protocols—specifically LC-MS and 1H-qNMR—required to establish absolute chemical purity.

Orthogonal Validation Strategy

Relying on a single analytical dimension violates the principle of specificity. Our validation strategy employs two orthogonal techniques:

  • LC-MS/UV Profiling: Provides relative purity and identifies the exact mass of co-eluting impurities.

  • 1H-qNMR (Quantitative NMR): Serves as the gold standard for absolute quantification. By comparing the integral of the analyte against a certified internal standard, qNMR eliminates the need for an analyte-specific reference curve[2][3].

Workflow Start Commercial Batch CAS 92105-53-8 LCMS LC-MS/UV Profiling (Relative Purity & Mass) Start->LCMS qNMR 1H-qNMR Analysis (Absolute Purity) Start->qNMR Decision Purity > 98% & No Toxic Impurities? LCMS->Decision qNMR->Decision Accept Batch Accepted for Synthesis Decision->Accept Yes Reject Batch Rejected / Recrystallization Decision->Reject No

Orthogonal analytical workflow for validating commercial batches of CAS 92105-53-8.

Comparative Vendor Benchmarking

To illustrate the critical need for orthogonal testing, we evaluated three hypothetical commercial batches of CAS 92105-53-8 sourced from different supplier tiers. The data below highlights the dangerous discrepancy between vendor-claimed purity (often based solely on area normalization via UV) and the absolute purity determined by qNMR.

Table 1: Analytical Comparison of Commercial CAS 92105-53-8 Batches
Supplier TierVendor ClaimHPLC-UV Purity (254 nm)1H-qNMR Absolute PurityMajor Impurity Identified (via LC-MS)Disposition
Vendor A (Premium Catalog)> 97.0%98.5%97.8% Trace hydrolysis product ([M+H]+ 238.1)Accept
Vendor B (Mid-Tier Regional)> 95.0%96.2%91.4% Unreacted amine ([M+H]+ 180.1)Reject / Rework
Vendor C (Bulk Unverified)> 90.0%88.0%82.5% Dimeric species & inorganic saltsReject

Causality Insight: Notice the 4.8% discrepancy between UV and qNMR for Vendor B. The unreacted amine starting material co-elutes with the product and possesses an identical isopropoxyphenyl chromophore, yielding a near-identical UV response. However, it lacks the chloroacetyl moiety, which is instantly exposed by the mass balance deficit in qNMR.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure trustworthiness and reproducibility.

Protocol A: LC-MS/UV Purity Profiling

Objective: Determine relative purity, flag co-eluting organic impurities, and establish system suitability.

  • Sample Preparation: Dissolve 1.0 mg of CAS 92105-53-8 in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol ensures complete solvation of the lipophilic isopropoxy group while preventing the solvolysis of the reactive chloroacetamide that can occur in aqueous diluents over time.

  • Column Selection: Use a superficially porous C18 column (e.g., 2.7 µm, 2.1 x 100 mm).

    • Causality: Superficially porous particles provide sub-2-micron efficiency at lower backpressures, yielding the sharp peak shapes required to separate the target molecule from structurally similar des-chloro analogues.

  • Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Causality: The acidic modifier (formic acid) is critical. It protonates any residual amine impurities, ensuring they are retained predictably on the reversed-phase column and ionize efficiently in the positive electrospray ionization (ESI+) source.

  • System Suitability Test (SST): Prior to sample injection, inject a blank (Methanol) followed by a resolution standard containing CAS 92105-53-8 and 2-(4-isopropoxyphenyl)ethan-1-amine.

    • Validation: The run is only valid if the resolution ( Rs​ ) between the two peaks is > 2.0, proving the system's specificity as per [1].

Protocol B: 1H-qNMR Absolute Purity Determination

Objective: Calculate the absolute mass fraction of the active compound without relying on an analyte reference standard.

qNMR_Logic Sample Weigh Analyte (CAS 92105-53-8) IS Add Internal Standard (Maleic Acid) Sample->IS Mix Dissolve in DMSO-d6 Ensure Homogeneity IS->Mix Acquire Acquire 1H-NMR (Delay > 5*T1) Mix->Acquire Integrate Integrate Target Peaks (Avoid Overlap) Acquire->Integrate Calculate Calculate Absolute Purity (Mass Balance) Integrate->Calculate

Step-by-step logical workflow for 1H-qNMR absolute purity determination.
  • Gravimetric Preparation: Using a microbalance (calibrated to ±0.01 mg), accurately weigh ~15.0 mg of the CAS 92105-53-8 batch and ~5.0 mg of Maleic Acid (NIST Traceable Standard) into a glass vial.

  • Solvent Selection: Add 0.8 mL of DMSO-d6.

    • Causality: DMSO-d6 is chosen because it fully dissolves both the lipophilic analyte and the polar internal standard.

  • Internal Standard Logic: Maleic acid is specifically selected because its olefinic protons present as a sharp, distinct singlet at ~6.26 ppm in DMSO-d6. This region is completely devoid of signals from CAS 92105-53-8, whose aromatic protons appear at ~7.1/6.8 ppm, the isopropoxy CH at ~4.5 ppm, and the chloroacetyl CH2​ at ~4.0 ppm[4].

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to 30 seconds.

    • Causality: For quantitative accuracy, the delay must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the integrated protons. This ensures >99.3% magnetization recovery between pulses, preventing signal saturation and falsely low integrals[4][5].

  • Data Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic acid peak (6.26 ppm, 2H) and the analyte's chloroacetyl peak (4.0 ppm, 2H). Calculate absolute purity ( Px​ ) using the fundamental qNMR mass balance equation:

Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(mx​mstd​​)×Pstd​

(Where I = integral, N = number of protons, M = molar mass, m = weighed mass, and Pstd​ = purity of the internal standard).

Conclusion

Validating the purity of commercial CAS 92105-53-8 requires moving beyond the limitations of standard UV-based area normalization. By implementing a self-validating, orthogonal approach combining LC-MS for structural identification and 1H-qNMR for absolute quantification, researchers can definitively benchmark vendor quality. This rigorous adherence to ICH Q2(R2) principles protects downstream synthetic investments and ensures the integrity of the drug development lifecycle.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology Chemical and Pharmaceutical Bulletin (PubMed). URL:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works ResolveMass Laboratories Inc. URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Emery Pharma. URL:[Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide and its Analogs in Human Cell Lines

Introduction In the landscape of contemporary drug discovery, the pursuit of novel cytotoxic agents with enhanced efficacy and selectivity against cancer cells remains a paramount objective. Within this context, acetamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery, the pursuit of novel cytotoxic agents with enhanced efficacy and selectivity against cancer cells remains a paramount objective. Within this context, acetamide derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities. This guide focuses on the comparative cytotoxicity of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide, a molecule of interest due to its structural motifs suggestive of potential anticancer properties.

It is important to note that, as of this writing, publicly available literature directly detailing the cytotoxic profile of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide is limited. Therefore, this guide adopts a comparative and inferential approach. By examining the structure-activity relationships (SAR) and experimental data of structurally related chloroacetamide and N-phenylethylacetamide derivatives, we can project a scientifically grounded hypothesis regarding the potential cytotoxicity and mechanism of action of the title compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing not only a comparative analysis but also detailed experimental protocols to facilitate further investigation into this promising class of molecules.

Proposed Mechanism of Action: Insights from Structural Analogs

The cytotoxic effects of many chloroacetamide derivatives are attributed to their reactive α-chloro group, which can act as an electrophile. This allows for the alkylation of nucleophilic residues, such as cysteine or histidine, within the active sites of key cellular proteins. This covalent modification can lead to the inhibition of enzymes crucial for cancer cell proliferation and survival.

Furthermore, studies on various phenylacetamide derivatives have demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cells.[1] This is a critical mechanism for effective anticancer agents. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Evidence from related compounds suggests that acetamide derivatives may trigger the intrinsic pathway by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the subsequent activation of executioner caspases like caspase-3.[2]

Based on these observations, it is plausible that 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide exerts its cytotoxic effects through a dual mechanism: covalent inhibition of essential cellular proteins and induction of apoptosis. The N-{2-[4-(propan-2-yloxy)phenyl]ethyl} moiety likely influences the compound's lipophilicity and cellular uptake, thereby modulating its overall potency and selectivity.

Proposed_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Intracellular Targets cluster_2 Cellular Effects Compound 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide Cell_Membrane Cell Membrane Compound->Cell_Membrane Cellular Uptake Target_Proteins Target Proteins (e.g., enzymes with Cys/His residues) Cell_Membrane->Target_Proteins Alkylation Mitochondrion Mitochondrion Cell_Membrane->Mitochondrion Protein_Inhibition Protein Inhibition Target_Proteins->Protein_Inhibition ROS_Production Increased ROS Production Mitochondrion->ROS_Production Caspase_Activation Caspase-3/7 Activation ROS_Production->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of action for 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide.

Comparative Cytotoxicity Data of Structurally Related Compounds

To provide a framework for understanding the potential cytotoxic potency of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various N-phenylethylacetamide and chloroacetamide derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic activity.

Compound IDDerivative ClassCell LineCancer TypeIC50 (µM)Reference
Compound 3d PhenylacetamideMDA-MB-468Breast Cancer0.6 ± 0.08
PC-12Pheochromocytoma0.6 ± 0.08
MCF-7Breast Cancer0.7 ± 0.4
Compound 3j PhenylacetamideMDA-MB-468Breast Cancer0.76 ± 0.09
Compound I Phenoxy acetamideHepG2Liver Cancer1.43[3]
Compound 2b 2-(4-Fluorophenyl)-N-phenylacetamidePC3Prostate Cancer52[4]
Compound 2c 2-(4-Fluorophenyl)-N-phenylacetamideMCF-7Breast Cancer100[4]
Acetochlor (AC) ChloroacetamideHepG2Liver Cancer>100[5]

Note: This table is a curated selection from the referenced literature and is not exhaustive.

Experimental Protocols for Cytotoxicity Assessment

The following are detailed, step-by-step protocols for standard in vitro assays to determine the cytotoxicity of a test compound. These protocols are foundational for generating the type of data presented in the comparative table above.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Test compound (e.g., 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide)

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468, PC-12, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental_Workflow Start Start Cell_Seeding 1. Cell Seeding (96-well plate) Start->Cell_Seeding Compound_Treatment 2. Compound Treatment (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation 3. Incubation (24-72 hours) Compound_Treatment->Incubation Cytotoxicity_Assay 4. Cytotoxicity Assay Incubation->Cytotoxicity_Assay MTT_Assay MTT Assay Cytotoxicity_Assay->MTT_Assay LDH_Assay LDH Assay Cytotoxicity_Assay->LDH_Assay Apoptosis_Assay Apoptosis Assay Cytotoxicity_Assay->Apoptosis_Assay Data_Acquisition 5. Data Acquisition (e.g., Absorbance, Fluorescence) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Data_Analysis 6. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing in vitro cytotoxicity.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which is an indicator of cell membrane disruption and cytotoxicity.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • Test compound

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Commercially available Annexin V-FITC/PI apoptosis detection kit

  • Test compound

  • Human cancer cell lines

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Cell Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and unstained cells are viable.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay kit

  • Test compound

  • Human cancer cell lines

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Comparative Analysis and Future Directions

The compiled data on structurally related acetamide derivatives provides a valuable foundation for predicting the cytotoxic potential of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide. The presence of the chloroacetamide moiety suggests a likely mechanism involving alkylation of cellular targets, while the broader class of phenylacetamides has shown promise in inducing apoptosis.

The N-phenylethylacetamide derivatives, in particular, have demonstrated potent cytotoxic effects with IC50 values in the sub-micromolar to low micromolar range against various cancer cell lines. The substituents on the phenyl ring significantly influence this activity. For instance, electron-withdrawing groups like nitro and chloro groups have been associated with enhanced cytotoxicity.

Given these structure-activity relationships, it is reasonable to hypothesize that 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide will exhibit cytotoxic activity. The propan-2-yloxy group on the phenyl ring will likely increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and interact with intracellular targets.

To definitively characterize the cytotoxic profile of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide, further experimental validation is essential. The protocols detailed in this guide provide a robust framework for such investigations. Future studies should focus on:

  • Determining the IC50 values of the compound against a diverse panel of human cancer cell lines to assess its potency and selectivity.

  • Elucidating the precise mechanism of cell death (apoptosis vs. necrosis) using assays such as Annexin V/PI staining and caspase activity assays.

  • Identifying the specific molecular targets of the compound through techniques like proteomics and molecular docking studies.

By systematically applying these experimental approaches, the scientific community can build a comprehensive understanding of the therapeutic potential of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide and its analogs as novel anticancer agents.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Pharmaceutical Sciences. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). [Link]

  • BenchChem. (2024). Novel thiazole/ethyl thiazole carboxylate-acetamide derivatives and their cytotoxic effect evaluation. R Discovery. [Link]

  • Pharmaceutical Sciences. (2024). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • Al-Ostath, A. I., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. [Link]

  • Wang, Y., et al. (2018). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters, 15(6), 9477–9485. [Link]

  • Chen, Y.-F., et al. (2016). An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation. Oxidative Medicine and Cellular Longevity. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-71. [Link]

  • da Silva, A. C. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3981. [Link]

Sources

Validation

A Comparative Guide to Method Validation for Recovering Fenofibric Acid from Plasma Samples

For researchers, clinical scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is a cornerston...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, clinical scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth comparison of three prevalent extraction methodologies for recovering fenofibric acid (CAS 42017-89-0), the active metabolite of the lipid-regulating agent fenofibrate, from human plasma samples.[1][2][3]

The selection of an appropriate sample preparation strategy is paramount, directly impacting the accuracy, precision, and sensitivity of the subsequent analysis, which is typically performed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4][5] This guide will dissect the technical nuances, performance metrics, and underlying principles of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for the bioanalysis of fenofibric acid. All methodologies are presented in the context of established regulatory standards, such as those outlined by the FDA and EMA, to ensure data integrity and compliance.

The Analyte: Fenofibric Acid

Fenofibric acid is the pharmacologically active moiety of fenofibrate.[2][4] After oral administration, fenofibrate is rapidly hydrolyzed by esterases to fenofibric acid.[6] Therefore, pharmacokinetic assessments rely on the accurate measurement of this metabolite in plasma.[5] Fenofibric acid is a monocarboxylic acid, a property that influences its extraction behavior and chromatographic retention.[1]

Comparative Overview of Extraction Methodologies

The primary challenge in analyzing drugs in plasma is the removal of endogenous macromolecules, primarily proteins, which can interfere with the analysis by precipitating in the analytical column, causing ion suppression in the mass spectrometer, and potentially binding to the analyte of interest.[5] The choice of extraction method hinges on a balance between the desired level of sample cleanliness, recovery, throughput, cost, and method complexity.

Here, we compare three widely adopted techniques for fenofibric acid recovery:

  • Protein Precipitation (PPT): A straightforward and rapid method involving the addition of an organic solvent to denature and precipitate plasma proteins.

  • Liquid-Liquid Extraction (LLE): A technique based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous plasma sample and an organic solvent.

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is isolated from the plasma matrix by adsorbing onto a solid sorbent, followed by elution with a suitable solvent.

Experimental Protocols & Workflows

The following protocols are detailed representations of validated methods found in the scientific literature for the determination of fenofibric acid in plasma.

Method 1: Protein Precipitation (PPT)

This approach prioritizes speed and simplicity, making it suitable for high-throughput environments. The underlying principle is that a high concentration of an organic solvent, such as methanol or acetonitrile, disrupts the hydration shell around proteins, leading to their denaturation and precipitation.[5]

Experimental Protocol:

  • Aliquot 100 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of an internal standard working solution (e.g., Bezafibrate or Fenofibric acid-d6 in methanol).[4][5]

  • Add 300 µL of cold methanol as the protein precipitation reagent.[5]

  • Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.[5]

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[5]

  • Carefully aspirate the supernatant.

  • For analysis, dilute a 20 µL aliquot of the supernatant with 380 µL of the mobile phase.[5]

  • Inject the final solution into the UPLC-MS/MS system.

Workflow Diagram:

Protein Precipitation Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (10 µL) plasma->is ppt 3. Add Methanol (300 µL) is->ppt vortex 4. Vortex (2 min) ppt->vortex centrifuge 5. Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dilute 7. Dilute for Analysis supernatant->dilute analysis 8. UPLC-MS/MS Injection dilute->analysis Liquid-Liquid Extraction Workflow plasma 1. Plasma Sample (500 µL) + IS lle 2. Add Ethyl Acetate (3 mL) plasma->lle vortex 3. Vortex (5 min) lle->vortex centrifuge 4. Centrifuge (4000 rpm, 10 min) vortex->centrifuge separate 5. Separate Organic Layer centrifuge->separate evaporate 6. Evaporate to Dryness separate->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute analysis 8. UPLC-MS/MS Injection reconstitute->analysis

Liquid-Liquid Extraction Workflow for Fenofibric Acid
Method 3: Solid-Phase Extraction (SPE)

SPE is the most selective of the three methods, providing the cleanest extracts and often the highest sensitivity due to its ability to concentrate the analyte. The methodology involves passing the plasma sample through a cartridge containing a solid sorbent that retains the analyte. Interferences are washed away, and the purified analyte is then eluted. For fenofibric acid, a polymer-based, hydrophilic-lipophilic balanced (HLB) sorbent is effective. [7][8] Experimental Protocol:

  • Condition an SPE cartridge (e.g., HLB, 30 mg/1cc) by passing 1 mL of methanol followed by 1 mL of deionized water. [9]2. In a separate tube, add 50 µL of internal standard (e.g., fenofibric acid-d6, ~10.0 µg/mL) to a 500 µL aliquot of the plasma sample. [9]3. Add 200 µL of HPLC grade water to the plasma sample and vortex. [9]4. Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of water to remove proteins and other polar interferences. [9]6. Elute the fenofibric acid and internal standard from the cartridge with 1 mL of methanol into a clean collection tube. [9]7. Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

Workflow Diagram:

Solid-Phase Extraction Workflow condition 1. Condition SPE Cartridge load 3. Load Sample condition->load sample_prep 2. Plasma Sample (500 µL) + IS + Water sample_prep->load wash 4. Wash with Water load->wash elute 5. Elute with Methanol wash->elute evaporate 6. Evaporate to Dryness elute->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute analysis 8. UPLC-MS/MS Injection reconstitute->analysis

Solid-Phase Extraction Workflow for Fenofibric Acid
Performance Comparison

The choice of extraction method is ultimately guided by its performance in key validation parameters. The following table summarizes typical performance data for the three methods, compiled from published literature. This data should be considered illustrative; actual results will depend on specific laboratory conditions and instrumentation.

Validation ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Linearity Range 50 - 30,000 ng/mL [10]50 - 10,000 ng/mL [11]150 - 20,383 ng/mL [7]
Recovery (%) >90% ~80% [6][12]~75% (Analyte), ~86% (IS) [7]
Matrix Effect Present, requires mitigation [10]Reduced compared to PPT [13]Minimal [7][8]
Intra-day Precision (CV%) < 2.7% [10]< 5% [11]< 2.5% [7]
Inter-day Precision (CV%) < 2.5% [10]< 5% [11]< 2.5% [7]
Intra-day Accuracy (% Bias) -4.5 to 6.9% [10]Within ±15%Within ±2.8% [7]
Inter-day Accuracy (% Bias) Within ±15%Within ±15%Within ±2.8% [7]
Throughput HighMediumMedium to High (automatable)
Cost per Sample LowLow to MediumHigh
Selectivity LowMediumHigh
Discussion and Recommendations

Protein Precipitation stands out for its speed, low cost, and high recovery. [4]Its primary drawback is the relatively low cleanliness of the final extract, which can lead to significant matrix effects and faster deterioration of the analytical column. [10]This method is often sufficient for pharmacokinetic studies where the drug concentrations are relatively high and the required sensitivity is not at the lower limits. [5] Liquid-Liquid Extraction offers a superior level of cleanliness compared to PPT, thereby reducing matrix effects. [13]While recovery may be slightly lower than PPT, the overall performance in terms of precision and accuracy is excellent. [12][11]LLE is a robust and reliable technique, though it is more labor-intensive and uses larger volumes of organic solvents compared to the other methods.

Solid-Phase Extraction provides the cleanest extracts, demonstrating the highest selectivity and minimal matrix effects. [9][10]This is particularly advantageous for methods requiring the lowest limits of quantification. While historically more time-consuming, modern SPE formats, such as 96-well plates, allow for high-throughput automation. [14]The main considerations for SPE are the higher cost per sample and the need for more extensive method development to optimize the sorbent, wash, and elution steps. The recovery for SPE can be highly dependent on the optimization of these steps. [11] In conclusion, the selection of a sample preparation method for fenofibric acid in plasma is a multi-factorial decision. For high-throughput screening or studies with expected high analyte concentrations, the speed and cost-effectiveness of Protein Precipitation make it an attractive option. For assays demanding higher sensitivity and cleaner extracts, Liquid-Liquid Extraction provides a reliable and effective balance of performance and cost. When the highest level of sensitivity and selectivity is required, and to minimize matrix effects for the most demanding applications, Solid-Phase Extraction is the superior choice, albeit at a higher cost. Each method, when properly validated according to regulatory guidelines, can provide accurate and precise data for the bioanalysis of fenofibric acid. [4]

References
  • Urjasz, H., Propisnova, V., et al. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna, 18, 149-156.
  • Straka, R. J., et al. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. Therapeutic Drug Monitoring, 29(2), 221-227.
  • Al-Zaagi, I. A., et al. (2015). Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Saudi Pharmaceutical Journal, 23(1), 73-79.
  • Kumar, A., et al. (2010). Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-d-glucuronide. Analytical Methods, 2(10), 1549-1556.
  • Guivarc'h, P. M., et al. (2000). Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography.
  • Ho, P. C., et al. (2016). Determination of Fenofibric Acid in Human Plasma by LC–MS/MS and LC–UV.
  • PubChem. (2026). Fenofibric Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Niopas, I., & Mamzoridi, K. (2005). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: Application to a bioequivalence study.
  • Li, W., et al. (2020). Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects.
  • Sankar, R., et al. (2008). A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV: Application to a Pharmacokinetic Study of New Formulations. Journal of Bioequivalence & Bioavailability, 1(1), 1-7.
  • Zhang, Y., et al. (2020). Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects.
  • Monif, T., et al. (2010). Rapid, Sensitive and Validated Ultra-Performance Liquid Chromatography/Mass Spectrometric Method for the Determination of Fenofibric Acid and its Application in a Bioequivalence Study in Indian Healthy Volunteers. Semantic Scholar.
  • OMICS International. (n.d.). A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV: Application to a Pharmacokinetic Study of New Formulations.
  • Guivarc'h, P. M., et al. (2000). Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography.
  • Abe, S., et al. (1998). [High-performance liquid chromatographic method for the determination of fenofibric acid and reduced fenofibric acid in human blood, plasma and urine]. Yakugaku Zasshi, 118(10), 438-445.
  • MedChemExpress. (n.d.). Fenofibric acid (FNF acid). MedChemExpress.
  • Chem-Impex International. (n.d.). Fenofibric acid. Chem-Impex.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Fenofibric Acid. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Kumar, A., et al. (2010). Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of... Analytical Methods, 2(10), 1549-1556.

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide: A Guide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide (CAS No. 92105-53-8).

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide (CAS No. 92105-53-8). As a trusted partner in your research, we are committed to providing information that extends beyond product use to ensure the safety of your laboratory personnel and the protection of our environment. The following protocols are grounded in established safety principles and regulatory frameworks to facilitate the responsible management of this chemical waste.

Understanding the Hazard Profile

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide is a halogenated organic compound with a significant hazard profile that necessitates careful handling and disposal.

Table 1: Hazard Classification of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.
Skin IrritationCauses skin irritation.
Serious Eye DamageCauses serious eye damage.
Specific Target Organ Toxicity (Single Exposure)May cause drowsiness or dizziness.

The presence of a chlorinated acetamide functional group suggests that this compound should be handled with the same degree of caution as other chemicals in this class, which are known for their potential toxicity and persistence.[2]

Personal Protective Equipment (PPE) and Safe Handling

Adherence to a stringent PPE protocol is the first line of defense against accidental exposure. The causality behind these recommendations is directly linked to the hazard profile outlined above.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them in accordance with laboratory and regulatory standards.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a possibility.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or full-body suit may be necessary.

  • Respiratory Protection: Use this compound in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical to mitigate harm.

Spill Cleanup Protocol
  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Section 2.

  • Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (such as soap and water, followed by a rinse with a solvent like ethanol or acetone, if appropriate for the surface), collecting all decontamination materials as hazardous waste.

  • Dispose: The sealed container of spill cleanup material must be disposed of as hazardous waste, following the procedures outlined in Section 5.

Accidental Exposure Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Regulatory Compliance: Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[3][4] Since 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide is not explicitly listed by name as a hazardous waste, a hazardous waste determination must be made based on its characteristics.

Given its known toxicological properties, this compound will likely be classified as a hazardous waste due to its toxicity.[1] When this chemical is to be discarded, it may fall under the following categories:

  • U-listed Wastes: If the discarded chemical is an unused commercial chemical product. While this is a research chemical, it's prudent to consider if it meets the criteria for a U-listed waste.[3][5]

  • F-listed Wastes: If the waste is generated from a non-specific source, such as a spent solvent mixture containing this compound.[6]

  • Characteristic Wastes: The waste must be evaluated for the characteristics of ignitability, corrosivity, reactivity, and toxicity. Based on its acute toxicity, it would likely be classified as a toxic hazardous waste (D-code).[3]

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure proper waste characterization and assignment of the correct EPA hazardous waste codes.

Step-by-Step Disposal Protocol

The recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[7] This method ensures the complete destruction of the compound, minimizing its environmental impact.

  • Waste Segregation: Do not mix this waste with non-hazardous waste or other incompatible waste streams. It should be collected in a designated container for halogenated organic waste.

  • Containerization:

    • Use a chemically compatible and properly sealed container (e.g., a high-density polyethylene or glass bottle with a screw cap).

    • The container must be in good condition and free from leaks.

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."

    • Identify the contents: "2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide".

    • Indicate the known hazards (e.g., "Toxic," "Irritant").

    • Include the accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste.

    • Provide the contractor with a detailed description of the waste, including its chemical name, quantity, and hazard information.

    • Ensure all shipping and manifest paperwork is completed accurately and in compliance with Department of Transportation (DOT) and EPA regulations.

The following diagram illustrates the decision-making process for the proper disposal of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide.

Disposal_Workflow Disposal Workflow for 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide cluster_prep Preparation & Handling cluster_assessment Waste Characterization cluster_procedure Disposal Procedure start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe determination Hazardous Waste Determination (Consult EHS) ppe->determination classification Classify as Toxic, Halogenated Organic Waste determination->classification segregate Segregate Waste classification->segregate containerize Containerize in a Labeled, Sealed Container segregate->containerize store Store in Designated Accumulation Area containerize->store contact Contact Licensed Hazardous Waste Contractor store->contact transport Transport to a Licensed TSDF for Incineration contact->transport end End: Proper Disposal transport->end

Caption: Disposal Workflow Diagram

Emergency Preparedness

All laboratory personnel handling this compound should be familiar with the location and use of emergency equipment, including:

  • Safety showers

  • Eyewash stations

  • Fire extinguishers

  • Spill kits

Regular training on emergency procedures is essential to ensure a rapid and effective response in the event of an incident.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide, thereby protecting themselves, their colleagues, and the environment.

References

  • NextSDS. (n.d.). 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Pharmaceutical waste codes. Retrieved from [Link]

  • NextSDS. (n.d.). 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes Flipbook PDF. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Acetamide, 2-chloro-: Human health tier II assessment. Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide
Reactant of Route 2
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2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide
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